molecular formula C21H27Cl2N3O2 B15620844 Fenazinel Dihydrochloride

Fenazinel Dihydrochloride

Cat. No.: B15620844
M. Wt: 424.4 g/mol
InChI Key: GPYZYULAYCHILN-UHFFFAOYSA-N
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Description

Fenazinel Dihydrochloride is a useful research compound. Its molecular formula is C21H27Cl2N3O2 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27Cl2N3O2

Molecular Weight

424.4 g/mol

IUPAC Name

N-benzyl-2-(4-phenacylpiperazin-1-yl)acetamide;dihydrochloride

InChI

InChI=1S/C21H25N3O2.2ClH/c25-20(19-9-5-2-6-10-19)16-23-11-13-24(14-12-23)17-21(26)22-15-18-7-3-1-4-8-18;;/h1-10H,11-17H2,(H,22,26);2*1H

InChI Key

GPYZYULAYCHILN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Fluphenazine Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine, a typical antipsychotic of the phenothiazine (B1677639) class, exerts its primary therapeutic effects through the potent antagonism of dopamine (B1211576) D2 receptors.[1][2] This high-potency neuroleptic is utilized in the management of chronic psychoses, most notably schizophrenia.[3][4] Its mechanism extends beyond dopamine receptor blockade, encompassing interactions with a range of other neurotransmitter systems, which contributes to its complex pharmacological profile and spectrum of side effects.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms of Fluphenazine dihydrochloride (B599025), presenting quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

Fluphenazine's principal mechanism of action lies in its high-affinity antagonism of postsynaptic dopamine D2 receptors within the mesolimbic and mesocortical pathways of the brain.[1][7] In psychotic disorders such as schizophrenia, an excess of dopaminergic activity is a key pathophysiological feature.[5] By blocking these D2 receptors, Fluphenazine dihydrochloride effectively mitigates the downstream signaling cascades initiated by dopamine, leading to a reduction in the positive symptoms of psychosis, including hallucinations and delusions.[2][5]

Downstream Signaling of D2 Receptor Blockade

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[8] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8] By antagonizing the D2 receptor, Fluphenazine prevents this inhibitory effect, thereby influencing downstream signaling pathways regulated by cAMP and protein kinase A (PKA).

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets Fluphenazine Fluphenazine Fluphenazine->D2R Blocks

Figure 1: Fluphenazine's Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Broader Pharmacological Profile

Beyond its primary action at D2 receptors, Fluphenazine exhibits binding affinity for a variety of other receptors, which contributes to its overall pharmacological effect and side-effect profile.[5][6]

Other Dopamine Receptors

Fluphenazine also acts as an antagonist at other dopamine receptor subtypes, including D1, D3, D4, and D5 receptors, albeit with varying affinities.

Serotonin (B10506) Receptors

The compound demonstrates notable antagonism at serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C.[6][9] This interaction may contribute to its efficacy against negative symptoms of schizophrenia and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[5]

Adrenergic, Muscarinic, and Histaminergic Receptors

Fluphenazine also blocks α1-adrenergic, M1 muscarinic, and H1 histaminergic receptors.[5][6] Antagonism at these receptors is primarily associated with side effects such as orthostatic hypotension, dry mouth, constipation, and sedation.[5][10]

Calmodulin Inhibition

Fluphenazine is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.[11][12] This inhibition is calcium-dependent and may contribute to some of Fluphenazine's non-receptor-mediated effects.[13]

Sigma-1 Receptor Interaction

Fluphenazine also binds to sigma-1 receptors, which are intracellular chaperone proteins involved in the regulation of various neurotransmitter systems and cellular stress responses. The clinical significance of this interaction is an area of ongoing research.

Quantitative Binding Affinity Data

The binding affinity of Fluphenazine dihydrochloride for various receptors is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Receptor TargetKi (nM)
Dopamine D114.45 - 2.3[6]
Dopamine D20.63 - 0.4[14]
Dopamine D31.4
Dopamine D47.1
Dopamine D525
Serotonin 5-HT1A145 - 2829[6]
Serotonin 5-HT2A3.8 - 98[6]
Serotonin 5-HT2C174 - 2570[6]
α1-AdrenergicAffinity reported, specific Ki not consistently available[6]
Muscarinic M1Affinity reported, specific Ki not consistently available[6]
Histamine (B1213489) H145[14]
Sigma-1Affinity reported, specific Ki not consistently available

Note: Ki values can vary between studies due to different experimental conditions, tissues, and radioligands used.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of Fluphenazine for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Node_Membrane Prepare cell membranes expressing the target receptor Node_Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of Fluphenazine Node_Membrane->Node_Incubate Node_Equilibrium Allow binding to reach equilibrium Node_Incubate->Node_Equilibrium Node_Separate Separate bound from free radioligand (e.g., via filtration) Node_Equilibrium->Node_Separate Node_Quantify Quantify bound radioactivity (e.g., using a scintillation counter) Node_Separate->Node_Quantify Node_Plot Plot percentage of specific binding against Fluphenazine concentration Node_Quantify->Node_Plot Node_Calculate Calculate IC50 and Ki values Node_Plot->Node_Calculate

Figure 2: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 dopamine receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • A fixed volume of the membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors).

      • Increasing concentrations of Fluphenazine dihydrochloride.

      • For determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., unlabeled haloperidol) is added to a separate set of wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of Fluphenazine.

    • Plot the percentage of specific binding against the logarithm of the Fluphenazine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Fluphenazine that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay determines the functional consequence of Fluphenazine's interaction with Gαi/o-coupled receptors, such as the D2 receptor, by measuring changes in intracellular cAMP levels.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_data_analysis Data Analysis Node_Cells Culture cells expressing the target Gαi/o-coupled receptor Node_Preincubate Pre-incubate cells with varying concentrations of Fluphenazine Node_Cells->Node_Preincubate Node_Stimulate Stimulate adenylyl cyclase with an agonist (e.g., forskolin) in the presence of a D2 receptor agonist (e.g., quinpirole) Node_Preincubate->Node_Stimulate Node_Lyse Lyse the cells to release intracellular cAMP Node_Stimulate->Node_Lyse Node_Detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Node_Lyse->Node_Detect Node_Plot_cAMP Plot cAMP levels against Fluphenazine concentration Node_Detect->Node_Plot_cAMP Node_Calculate_IC50 Determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP Node_Plot_cAMP->Node_Calculate_IC50

Figure 3: Workflow for a functional cAMP assay to measure D2 receptor antagonism.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the Gαi/o-coupled receptor of interest in a suitable medium.

    • Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of Fluphenazine dihydrochloride for a specified period.

    • To measure the inhibition of a Gαi/o-coupled receptor, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of a known agonist for the target receptor (e.g., quinpirole (B1680403) for the D2 receptor). This will induce a decrease in cAMP levels.

    • Incubate for a time sufficient for cAMP levels to change.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Detect the intracellular cAMP levels using a competitive immunoassay format, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[15] The amount of FRET signal is inversely proportional to the amount of cAMP in the sample.[15]

      • Enzyme-Linked Immunosorbent Assay (ELISA): This involves a competitive binding reaction on an antibody-coated plate, followed by a colorimetric or chemiluminescent readout.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the Fluphenazine concentration.

    • Fit the data to determine the IC50 value, representing the concentration of Fluphenazine that reverses 50% of the agonist-induced decrease in cAMP levels.

Calmodulin Inhibition Assay

This assay assesses the ability of Fluphenazine to inhibit the activity of calmodulin. A common method involves measuring the inhibition of a calmodulin-dependent enzyme, such as phosphodiesterase.[13]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified calmodulin.

    • Prepare a solution of a calmodulin-dependent enzyme, such as cyclic nucleotide phosphodiesterase (PDE1).

    • Prepare a substrate solution, such as cyclic AMP (cAMP).

    • Prepare varying concentrations of Fluphenazine dihydrochloride.

  • Assay Procedure:

    • In a reaction tube, combine calmodulin, the calmodulin-dependent enzyme, and the appropriate buffer.

    • Add the varying concentrations of Fluphenazine to the tubes.

    • Initiate the enzymatic reaction by adding the substrate (cAMP).

    • Incubate the reaction at a controlled temperature for a specific time.

  • Detection of Enzyme Activity:

    • Stop the reaction.

    • Measure the product of the enzymatic reaction. For phosphodiesterase, this would be the amount of AMP produced from cAMP. This can be done using various methods, including colorimetric assays or HPLC.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition at each concentration of Fluphenazine compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the Fluphenazine concentration.

    • Determine the IC50 value, which is the concentration of Fluphenazine that inhibits 50% of the calmodulin-dependent enzyme activity.

Conclusion

Fluphenazine dihydrochloride's primary mechanism of action is the potent antagonism of dopamine D2 receptors, which is central to its antipsychotic efficacy. However, its complex pharmacological profile, characterized by interactions with a multitude of other neurotransmitter receptors and cellular proteins like calmodulin, underscores the multifaceted nature of its therapeutic and adverse effects. A thorough understanding of these molecular interactions, supported by quantitative binding data and functional assays, is crucial for the continued development of more targeted and effective antipsychotic therapies.

References

An In-depth Technical Guide to Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetirizine (B192768) dihydrochloride (B599025) is a second-generation antihistamine widely utilized for the symptomatic relief of various allergic conditions, including allergic rhinitis (hay fever), urticaria (hives), and atopic dermatitis.[1][2][3] As a human metabolite of hydroxyzine, its principal therapeutic effects are mediated through the selective inhibition of peripheral H1 receptors.[3][4] A key advantage of cetirizine over first-generation antihistamines is its non-sedating nature, attributed to its limited ability to cross the blood-brain barrier.[][6] This guide provides a comprehensive overview of cetirizine dihydrochloride, focusing on its chemical properties, mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Chemical and Physical Properties

Cetirizine dihydrochloride is the racemic form of cetirizine.[4] It presents as a white crystalline powder and is highly soluble in water.[1][7]

PropertyValueReference
Molecular Formula C21H25ClN2O3 · 2HCl[4][8]
Molecular Weight 461.82 g/mol [4][8]
CAS Number 83881-52-1[1]
Melting Point 210-218°C[9]
Solubility Freely soluble in water[1][2]
pKa 2.2, 2.9, 8.0[8]

Mechanism of Action

Cetirizine is a potent and selective antagonist of the histamine (B1213489) H1 receptor.[][6] During an allergic response, allergens trigger the release of histamine from mast cells and basophils.[6] Histamine then binds to H1 receptors on various cells, leading to the classic symptoms of allergy, such as itching, swelling, and increased vascular permeability.[]

Cetirizine competitively inhibits the binding of histamine to peripheral H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[][6] It exhibits high specificity for the H1 receptor with negligible affinity for other receptors like cholinergic, dopaminergic, or serotonergic receptors at therapeutic concentrations.[1][] Beyond H1 receptor antagonism, cetirizine has demonstrated mild anti-inflammatory effects by inhibiting the chemotaxis of eosinophils during the secondary phase of an allergic reaction.[1][10]

Cetirizine Mechanism of Action cluster_0 Allergic Cascade cluster_1 Cetirizine Intervention Allergen Allergen MastCell Mast Cell / Basophil Allergen->MastCell Triggers Histamine Histamine Release MastCell->Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Symptoms Allergic Symptoms (Itching, Swelling, etc.) H1_Receptor->Symptoms Activates Cetirizine Cetirizine Dihydrochloride Cetirizine->H1_Receptor Selectively Blocks Experimental_Workflow cluster_invitro In Vitro: Receptor Binding Assay cluster_invivo In Vivo: Wheal & Flare Suppression A1 Prepare H1 Receptor Membranes A2 Incubate with Radioligand & Cetirizine A1->A2 A3 Separate Bound/ Unbound Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 & Ki A4->A5 B1 Establish Baseline Histamine Response B2 Administer Cetirizine or Placebo B1->B2 B3 Perform Post-Dose Histamine Challenges B2->B3 B4 Measure Wheal & Flare Areas B3->B4 B5 Calculate % Inhibition B4->B5

References

An In-depth Technical Guide to the Physicochemical Properties, Analytical Methods, and Signaling Pathways of Select Dihydrochloride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characteristics of three prominent dihydrochloride (B599025) compounds: Fluphenazine dihydrochloride, Amitriptyline (B1667244) hydrochloride, and Imipramine (B1671792) hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Physicochemical Data

A summary of the Chemical Abstracts Service (CAS) numbers and molecular weights for the selected compounds is presented in Table 1. This data is fundamental for accurate compound identification, formulation, and experimental design.

Compound NameCAS NumberMolecular Weight ( g/mol )
Fluphenazine dihydrochloride146-56-5[1][2][3][4]510.44[1][2][3][5]
Amitriptyline hydrochloride549-18-8[6][7][8][9]313.86[6][10][7][8][9]
Imipramine hydrochloride113-52-0[4][11]316.87

Note: While the initial request specified dihydrochloride salts, the most commonly available and referenced form for Amitriptyline and Imipramine is the monohydrochloride salt. The data presented reflects this commonality.

Experimental Protocols for Quantification

Accurate quantification of these active pharmaceutical ingredients (APIs) is critical for quality control, pharmacokinetic studies, and clinical monitoring. Below are detailed methodologies for the analysis of each compound.

2.1. Quantification of Fluphenazine Dihydrochloride in Injections by High-Performance Thin-Layer Chromatography (HPTLC)

This method provides a simple and precise approach for the quantification of Fluphenazine dihydrochloride in injectable formulations.[12]

  • Standard Solution Preparation:

    • Accurately weigh 50 mg of Fluphenazine dihydrochloride reference standard and dissolve it in ethanol (B145695) in a 50-mL volumetric flask to obtain a stock solution.

    • Perform serial dilutions with ethanol to achieve a concentration range of 25–500 ng/µL.[12]

  • Sample Preparation:

    • Combine the contents of several ampoules of the Fluphenazine dihydrochloride injection.

    • Transfer a volume equivalent to approximately 6 mg of Fluphenazine dihydrochloride to a 100-mL volumetric flask and dilute to volume with ethanol.

    • Filter the solution, discarding the first 5 mL of the filtrate.[12]

  • Chromatographic Conditions:

    • Stationary Phase: Precoated silica (B1680970) gel F254 HPTLC plates.

    • Mobile Phase: Methanol–purified water 9:1 (v/v).[12]

    • Detection: Densitometric analysis at 306 nm.

  • Validation:

    • The calibration plots are linear in the range of 100 to 500 ng/µL.

    • The limits of detection (LOD) and quantification (LOQ) are 1.45 ng and 4.40 ng, respectively.[12]

2.2. Quantification of Amitriptyline Hydrochloride in Tablets by High-Performance Liquid Chromatography (HPLC)

This RP-HPLC method is suitable for the routine quality control analysis of Amitriptyline hydrochloride in tablet dosage forms.

  • Standard Solution Preparation:

    • Accurately weigh 50 mg of Amitriptyline HCl and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (Ortho phosphoric acid Buffer and Methanol in a 50:50 v/v ratio) and sonicate for 15 minutes.

    • Make up the volume to 50 mL with the diluent and filter through a 0.45 µm nylon filter.

    • Further dilute 10 mL of this solution to 50 mL to obtain a concentration of 100 µg/mL.[13]

  • Sample Preparation:

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 50 mg of Amitriptyline HCl to a 50 mL volumetric flask.

    • Follow the same procedure as for the standard solution preparation to obtain a final concentration of 100 µg/mL.[13]

  • Chromatographic Conditions:

    • Column: YMC C8 (250 x 4.6 mm, 5µ).

    • Mobile Phase: Ortho phosphoric Acid : Methanol (50:50 v/v), pH adjusted to 2 with Orthophosphoric Acid.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 253 nm.[13]

2.3. Quantification of Imipramine Hydrochloride in Tablets by Spectrophotometry

This spectrophotometric method offers a simple and cost-effective alternative for the determination of Imipramine HCl in tablet formulations.[14]

  • Reagents:

    • 10 M Sulfuric Acid.

    • 0.01% Potassium dichromate.

  • Standard Solution Preparation:

    • Prepare a standard stock solution of Imipramine HCl (200 µg/mL) in distilled water.

    • Pipette aliquots of the stock solution into a series of 10 mL volumetric flasks to obtain final concentrations ranging from 1–14 µg/mL.[14]

  • Procedure:

    • To each flask, add 5.0 mL of 10 M H₂SO₄ and 0.6 mL of 0.01% potassium dichromate.

    • Mix the contents well and dilute to the mark with distilled water.

    • Allow the reaction to complete for 1 minute at room temperature.

    • Measure the absorbance of the resulting green-colored product at 620 nm against a reagent blank.[14]

  • Validation:

    • Beer's law is obeyed in the concentration range of 1–14 µg/mL.

    • The molar absorptivity is 2.25 × 10⁴ Lmol⁻¹ cm⁻¹.[14]

Signaling Pathways and Mechanisms of Action

Understanding the molecular signaling pathways is crucial for elucidating the therapeutic effects and potential side effects of these compounds.

3.1. Fluphenazine Signaling Pathway

Fluphenazine is a typical antipsychotic that primarily exerts its effects through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, by reducing excessive dopaminergic activity in the mesolimbic pathway.[15][16] Fluphenazine also exhibits affinity for other receptors, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and adrenergic receptors, which contributes to its overall pharmacological profile and side effects.[3][17]

Fluphenazine_Signaling Fluphenazine Fluphenazine D2R Dopamine D2 Receptor Fluphenazine->D2R Antagonism Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., Gene Expression) PKA->Downstream Phosphorylation Antipsychotic Antipsychotic Effects Downstream->Antipsychotic

Fluphenazine's primary mechanism of action.

3.2. Amitriptyline Signaling Pathway

Amitriptyline, a tricyclic antidepressant, has a more complex mechanism of action. It is known to inhibit the reuptake of norepinephrine (B1679862) and serotonin, thereby increasing their concentrations in the synaptic cleft.[18] Additionally, recent studies have revealed its involvement in other signaling cascades. For instance, it can induce the activation of matrix metalloproteinase-9 (MMP-9) through a pathway involving the LPAR1/Gαi/o/Src family tyrosine kinase.[1] Amitriptyline has also been shown to inhibit the MAPK/ERK and CREB signaling pathways.[2] Furthermore, it can attenuate angiogenic signaling pathways, including eNOS, Akt, and Erk1/2.[10]

Amitriptyline_Signaling cluster_reuptake Monoamine Reuptake Inhibition cluster_lpar LPAR1 Signaling Amitriptyline1 Amitriptyline NET Norepinephrine Transporter (NET) Amitriptyline1->NET Inhibition SERT Serotonin Transporter (SERT) Amitriptyline1->SERT Inhibition Norepinephrine ↑ Norepinephrine NET->Norepinephrine Serotonin ↑ Serotonin SERT->Serotonin Amitriptyline2 Amitriptyline LPAR1 LPAR1 Amitriptyline2->LPAR1 G_alpha Gαi/o LPAR1->G_alpha Src_Kinase Src Family Tyrosine Kinase G_alpha->Src_Kinase MMP9 MMP-9 Activation Src_Kinase->MMP9

Key signaling pathways of Amitriptyline.

3.3. Imipramine Signaling Pathway

Imipramine, another tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine and serotonin.[7][8] This action increases the availability of these neurotransmitters in the synapse, which is believed to be the basis of its antidepressant effect.[6] Beyond this primary mechanism, imipramine has been shown to inhibit the M current in neurons by activating a phosphatidylinositol 4,5-bisphosphate (PIP2)-dependent pathway.[5] It can also inhibit the AKT-mediated NF-κB signaling pathway, which may contribute to its anticancer effects observed in some studies.[19]

Imipramine_Signaling cluster_reuptake Monoamine Reuptake Inhibition cluster_m_current M-Current Inhibition cluster_akt_nfkb AKT/NF-κB Pathway Imipramine Imipramine NET Norepinephrine Transporter (NET) Imipramine->NET Inhibition SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibition PLC Phospholipase C (PLC) Imipramine->PLC Activation AKT AKT Imipramine->AKT Inhibition PIP2 PIP2 Depletion PLC->PIP2 M_Current M-Current Inhibition PIP2->M_Current NFkB NF-κB AKT->NFkB Activation

Diverse signaling pathways of Imipramine.

Experimental Workflow Visualization

To further clarify the experimental processes, the following diagram illustrates a general workflow for the quantification of the discussed compounds in pharmaceutical formulations.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Sample Pharmaceutical Formulation (Tablet/Injection) Weighing Accurate Weighing Sample->Weighing Standard Reference Standard Standard->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Serial Dilution to Working Concentrations Dissolution->Dilution Method Select Method (HPLC / HPTLC / Spectrophotometry) Dilution->Method Injection Sample/Standard Injection Method->Injection Separation Chromatographic Separation (for HPLC/HPTLC) Injection->Separation Detection Detection (UV-Vis / Densitometry) Separation->Detection Peak_Area Peak Area / Absorbance Measurement Detection->Peak_Area Calibration Calibration Curve Generation Peak_Area->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

General workflow for compound quantification.

References

Fluphenazine Dihydrochloride: A Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine is a potent, first-generation typical antipsychotic agent belonging to the phenothiazine (B1677639) class.[1][2][3] Primarily utilized in the management of chronic psychoses such as schizophrenia, its therapeutic effects are intrinsically linked to its robust antagonism of dopamine (B1211576) receptors within the central nervous system.[1][3][4] This technical guide provides an in-depth exploration of the biological activity of Fluphenazine dihydrochloride (B599025), presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of its core signaling pathways and associated experimental workflows.

Mechanism of Action

Fluphenazine's primary mechanism of action is the potent, non-selective blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[5][6] Overactivity in these dopaminergic pathways is a key etiological theory for the positive symptoms of psychosis, such as hallucinations and delusions.[6][7] By antagonizing D2 receptors, Fluphenazine mitigates the effects of excess dopamine, leading to the alleviation of these symptoms.[6][7]

In addition to its high affinity for D2 receptors, Fluphenazine also demonstrates significant antagonist activity at dopamine D1 receptors.[8] Its therapeutic profile and side effects are further influenced by its interaction with a range of other neurotransmitter systems. It exhibits antagonistic properties at alpha-1 adrenergic, serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and muscarinic (M1) acetylcholine (B1216132) receptors.[3][4][6] The blockade of these various receptors contributes to both its antipsychotic efficacy and its characteristic side-effect profile, including sedation, orthostatic hypotension, and anticholinergic effects.[4][6]

Pharmacological Data

The biological activity of Fluphenazine dihydrochloride is quantified by its binding affinity (Ki) to various neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity.

Receptor TargetFluphenazine Ki (nM)
Dopamine Receptors
Dopamine D10.83
Dopamine D20.38
Dopamine D31.1
Dopamine D41.6
Dopamine D52.1
Serotonin Receptors
5-HT1A160
5-HT2A4.5
5-HT2C15
5-HT6310
5-HT7200
Adrenergic Receptors
Alpha-1A2.3
Alpha-1B1.3
Alpha-2A210
Alpha-2B130
Alpha-2C250
Histamine Receptors
Histamine H110
Muscarinic Receptors
Muscarinic M1160
Muscarinic M2470
Muscarinic M3310
Muscarinic M4220
Muscarinic M5160

Note: Data is compiled from various sources and represents a consensus of reported values. The smaller the Ki, the more strongly the drug binds to the receptor.

Signaling Pathways

Dopamine D2 Receptor Downstream Signaling

Fluphenazine's antagonism of the D2 receptor, a G protein-coupled receptor (GPCR), directly impacts intracellular signaling cascades. D2 receptors are coupled to inhibitory G proteins (Gαi/o).[9][10] When dopamine (the natural agonist) binds, it activates the Gαi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the production of the second messenger cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA).[9][10]

By blocking the D2 receptor, Fluphenazine prevents this inhibitory process. This disinhibition of adenylyl cyclase can lead to a normalization of cAMP levels in neuronal pathways where dopamine signaling is dysregulated.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Fluphenazine Fluphenazine Fluphenazine->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Fluphenazine antagonizes the D2 receptor, blocking dopamine-mediated inhibition of adenylyl cyclase.

Experimental Protocols & Workflows

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound (like Fluphenazine) for the D2 receptor using a radiolabeled ligand, such as [3H]-Spiperone.

Objective: To determine the inhibition constant (Ki) of a test compound for the D2 receptor.

Materials:

  • Membrane preparation from cells expressing human D2 receptors.

  • [3H]-Spiperone (Radioligand).

  • Test compound (e.g., Fluphenazine dihydrochloride).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding determinator (e.g., Haloperidol or Butaclamol at high concentration).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the [3H]-Spiperone stock in assay buffer to a working concentration (typically 2-3 times its Kd value).[11]

    • Prepare the membrane suspension in ice-cold assay buffer and determine the protein concentration.[11]

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Total Binding (TB) wells: Assay buffer, membrane preparation, and [3H]-Spiperone.

      • Non-Specific Binding (NSB) wells: Assay buffer, membrane preparation, non-specific binding determinator, and [3H]-Spiperone.

      • Competition wells: Assay buffer, membrane preparation, varying concentrations of the test compound, and [3H]-Spiperone.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[6]

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.[6]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding (TB).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General In Vitro Drug Screening Workflow

The following diagram illustrates a typical workflow for screening and characterizing a compound's biological activity in vitro.

In_Vitro_Screening_Workflow start Compound Library (e.g., Fluphenazine) primary_screen Primary Screening (e.g., High-Throughput Receptor Binding Assay) start->primary_screen hit_id Hit Identification (Compounds with Desired Activity) primary_screen->hit_id secondary_assay Secondary Assays (Functional Assays, e.g., cAMP measurement) hit_id->secondary_assay Active Hits dose_response Dose-Response & Potency Determination (IC50/EC50) secondary_assay->dose_response selectivity Selectivity Profiling (Testing against a panel of other receptors) dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt in_vivo In Vivo Testing lead_opt->in_vivo

A generalized workflow for the in vitro screening and characterization of a drug candidate.

Conclusion

Fluphenazine dihydrochloride's biological activity is predominantly characterized by its potent antagonism of dopamine D1 and D2 receptors. Its broad pharmacological profile, encompassing interactions with multiple neurotransmitter systems, underpins both its therapeutic efficacy in treating psychosis and its associated side effects. The quantitative data and methodologies presented in this guide offer a comprehensive framework for researchers engaged in the study of antipsychotic agents and the development of novel therapeutics for psychiatric disorders.

References

Early Research on Fluphenazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine (B1673473) dihydrochloride (B599025), a potent typical antipsychotic of the phenothiazine (B1677639) class, emerged as a significant therapeutic agent in the mid-20th century for the management of psychotic disorders, most notably schizophrenia.[1] First introduced in the 1950s, its development marked a crucial step in the pharmacological treatment of severe mental illness. This technical guide provides an in-depth overview of the early research on fluphenazine dihydrochloride, focusing on its synthesis, mechanism of action, in vitro and in vivo pharmacology, and foundational clinical studies. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of fluphenazine is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.[1] Fluphenazine also exhibits binding affinity for other dopamine receptor subtypes, as well as for alpha-adrenergic and serotonin (B10506) receptors, which contributes to its broader pharmacological profile and side effects.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of fluphenazine for various dopamine receptor subtypes as determined in early studies.

Receptor SubtypeBinding Affinity (Ki) [nM]
Dopamine D12.3
Dopamine D20.4
Dopamine D31.4
Dopamine D47.1
Dopamine D525

Data compiled from publicly available pharmacological resources.

Experimental Protocols

Chemical Synthesis

The initial synthesis of fluphenazine was reported by Yale and Sowinski in 1960. The following is a summary of the likely synthetic route based on available literature. A detailed, step-by-step protocol would be found in the original publication (J. Am. Chem. Soc. 1960, 82, 2039).

Synthetic Scheme Overview:

A likely synthetic pathway involves the following key steps:

  • Synthesis of the Phenothiazine Core: Starting with an appropriate substituted diphenylamine, cyclization with sulfur is performed to yield the 2-(trifluoromethyl)phenothiazine (B42385) core structure.

  • Side Chain Attachment: The phenothiazine core is then alkylated with a protected piperazine-containing side chain, typically involving a haloalkylpiperazine derivative.

  • Deprotection and Final Modification: The protecting group on the piperazine (B1678402) nitrogen is removed, followed by the addition of the hydroxyethyl (B10761427) group to yield fluphenazine.

  • Salt Formation: The final product is then treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

In Vitro Assays: Dopamine D2 Receptor Binding

Early characterization of fluphenazine's interaction with the dopamine D2 receptor was performed using radioligand binding assays. A representative protocol is outlined below.

Objective: To determine the binding affinity of fluphenazine dihydrochloride for the dopamine D2 receptor.

Materials:

  • Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.

  • Tissue Preparation: Rat striatal membranes, a brain region rich in D2 receptors.

  • Competitor: Fluphenazine dihydrochloride.

  • Assay Buffer: Tris-HCl buffer containing physiological salts.

  • Instrumentation: Scintillation counter.

Protocol:

  • Membrane Preparation: Rat striata are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Binding Assay: A constant concentration of [3H]-Spiperone (typically at or below its Kd for the D2 receptor) is incubated with the striatal membrane preparation in the presence of varying concentrations of fluphenazine dihydrochloride.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of fluphenazine dihydrochloride that inhibits 50% of the specific binding of [3H]-Spiperone (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Early Clinical Trial Methodology

The first clinical trials of fluphenazine were crucial in establishing its efficacy and safety profile in patients with schizophrenia.

Study Design:

  • Phase: Early phase clinical trials (Phase II/III).

  • Design: Double-blind, placebo-controlled, randomized clinical trials.[2]

  • Patient Population: Adult patients diagnosed with acute or chronic schizophrenia.

  • Inclusion Criteria (general): Patients exhibiting active psychotic symptoms such as hallucinations, delusions, and disorganized thought.

  • Exclusion Criteria (general): Patients with significant medical comorbidities, substance abuse, or a history of adverse reactions to phenothiazines.

Treatment Protocol:

  • Dosage: Initial oral doses of fluphenazine hydrochloride typically ranged from 2.5 to 10 mg per day, administered in divided doses.[3]

  • Titration: Doses were gradually increased based on the patient's clinical response and tolerability.

  • Duration: Trial durations varied, often lasting several weeks to months to assess both acute efficacy and the prevention of relapse.

Assessment:

  • Primary Efficacy Endpoint: Reduction in psychotic symptoms as measured by standardized rating scales. The Brief Psychiatric Rating Scale (BPRS) was a commonly used instrument in these early trials.[4][5] The BPRS assesses various psychiatric symptoms, including conceptual disorganization, hallucinatory behavior, and unusual thought content.[6]

  • Safety and Tolerability: Monitoring of adverse events, particularly extrapyramidal symptoms (EPS), which are a known side effect of typical antipsychotics.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Fluphenazine Fluphenazine Fluphenazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Blocked PKA Protein Kinase A (PKA) Cellular_Response Decreased Cellular Response

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Fluphenazine.

Experimental Workflow: In Vitro Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep 1. Rat Striatal Membrane Preparation Incubation 3. Incubate Membranes, Radioligand, and Fluphenazine Tissue_Prep->Incubation Reagent_Prep 2. Prepare Radioligand ([3H]-Spiperone) and Fluphenazine Dilutions Reagent_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting 5. Scintillation Counting of Bound Radioactivity Filtration->Counting Data_Analysis 6. Calculate IC50 and Ki Values Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay to determine Fluphenazine's affinity for D2 receptors.

Conclusion

The early research into fluphenazine dihydrochloride laid a critical foundation for its long-standing use in the treatment of schizophrenia and other psychotic disorders. Its potent antagonism of the dopamine D2 receptor, established through rigorous in vitro and in vivo studies, confirmed a key hypothesis in the neurobiology of psychosis. The initial clinical trials, though conducted with methodologies that have since evolved, provided the essential evidence of its efficacy. This technical guide has summarized the core findings and experimental approaches from this seminal period of psychopharmacology, offering valuable insights for contemporary researchers and drug development professionals. A thorough understanding of this early work remains essential for the continued development of novel and improved antipsychotic therapies.

References

Methodological & Application

Application Note and Protocol: Preparing [Compound Name] Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Compound Name] dihydrochloride (B599025) is a salt form of [Compound Name] frequently utilized in research and drug development due to its potential for improved solubility and stability compared to the parent compound. The accurate and reproducible preparation of stock solutions is a critical first step for any experiment, ensuring the reliability and validity of downstream results. This document provides a detailed protocol for the preparation, sterilization, and storage of [Compound Name] dihydrochloride stock solutions. It also includes essential calculations and stability considerations to guide researchers in handling this compound.

Physicochemical Properties and Solubility

Understanding the properties of [Compound Name] dihydrochloride is crucial for proper handling and solution preparation. The batch-specific molecular weight, which can be found on the product's vial label and Certificate of Analysis, should always be used for calculations.[1]

Table 1: Physicochemical Properties of [Compound Name] Dihydrochloride

PropertyValue
Chemical Formula User to Input
Molecular Weight ( g/mol ) User to Input (use batch-specific)
Appearance User to Input (e.g., White crystalline solid)
Purity User to Input (e.g., >98%)

The solubility of dihydrochloride salts can vary, though they generally exhibit good solubility in aqueous solutions.[2] For compounds with lower aqueous solubility, organic co-solvents like Dimethyl Sulfoxide (DMSO) may be necessary.[2] It is recommended to perform solubility tests to determine the optimal solvent for your specific application.

Table 2: Solubility Profile of [Compound Name] Dihydrochloride

SolventSolubilityNotes
Water ≥ 25 mg/mL[3]Many hydrochloride salts are readily soluble in water.[2]
DMSO Soluble[3]Keep final DMSO concentration in cell culture below 0.5% to avoid toxicity.[2]
Ethanol Freely Soluble[2]Can be used as a co-solvent.
Physiological Saline Freely Soluble[3]Suitable for in vivo applications.

Experimental Protocols

Protocol 1: Calculating the Mass of Compound for a Stock Solution

Accurate calculation of the mass of the compound needed is fundamental for preparing a stock solution of a desired concentration.

Formula:

The mass of the compound required can be calculated using the following equation:[1]

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Step-by-Step Calculation Example:

To prepare 10 mL of a 10 mM stock solution of a compound with a molecular weight of 450.35 g/mol :

  • Convert Units:

    • Concentration: 10 mM = 0.01 mol/L

    • Volume: 10 mL = 0.01 L

  • Calculate Mass:

    • Mass (g) = 0.01 mol/L x 0.01 L x 450.35 g/mol = 0.00045035 g

    • Mass (mg) = 4.50 mg

Protocol 2: Workflow for Preparing a Sterile Stock Solution

This protocol outlines the steps for preparing a sterile stock solution suitable for cell culture applications.

G cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage A 1. Calculate Required Mass B 2. Weigh Compound A->B C 3. Dissolve in Solvent B->C D 4. Draw into Sterile Syringe C->D E 5. Attach 0.22 µm Syringe Filter D->E F 6. Filter into Sterile Tube E->F G 7. Aliquot into Single-Use Vials F->G H 8. Store at Recommended Temperature G->H

Caption: Workflow for sterile stock solution preparation.

Methodology:

  • Solvent Selection: Begin with a sterile, cell-culture-grade solvent. Water is the primary choice for many hydrochloride salts.[2] If solubility is an issue, DMSO can be used.

  • Dissolution:

    • Accurately weigh the calculated mass of [Compound Name] dihydrochloride.

    • Place the compound in a sterile conical tube or vial.

    • Add a portion of the solvent (e.g., ~80% of the final volume).

    • Gently vortex or sonicate to dissolve the compound completely. Visually inspect to ensure no particles are present.[2]

    • Once dissolved, add the solvent to reach the final desired volume.

  • pH Adjustment (If Necessary): Aqueous solutions of hydrochloride salts can be slightly acidic.[2] For most cell culture applications, the buffering capacity of the medium is sufficient to neutralize the small volume of acidic stock solution added. If pH adjustment is critical, use sterile 1 N NaOH or 1 N HCl.[2][4]

  • Sterile Filtration:

    • Draw the prepared solution into a sterile syringe.

    • Aseptically attach a sterile 0.22 µm syringe filter to the syringe.[2]

    • Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[2]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use sterile cryovials.[2] This practice prevents repeated freeze-thaw cycles that can degrade the compound.[2]

    • Clearly label all aliquots with the compound name, concentration, date of preparation, and your initials.

Stability and Storage

The stability of the stock solution is critical for ensuring experimental consistency. Dihydrochloride salts can be sensitive to light, heat, and oxidation.[3]

G cluster_storage Storage Conditions cluster_temp Recommended Temperature A Stock Solution Aliquots B Short-Term (Days to Weeks) A->B C Long-Term (Months to Years) A->C F Protect from Light (If Photosensitive) A->F D 4°C B->D E -20°C or -80°C C->E

Caption: Recommended storage logic for stock solutions.

Table 3: Recommended Storage Conditions

Storage DurationTemperatureConditionsRationale
Short-Term 4°CRefrigeratedFor solutions that will be used within a few days to a week.
Long-Term -20°C or -80°CFrozenRecommended for preserving the stability of the compound over months or years.[2]
All Durations Protect from LightUse amber vials or wrap in foilNecessary for light-sensitive compounds to prevent photodegradation.[5]

Key Stability Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the main stock solution by creating single-use aliquots.[2]

  • Hygroscopicity: Some hydrochloride salts can absorb moisture from the air, which may affect stability and weighing accuracy.[6] Store the solid compound in a desiccator.

  • Oxidation: Protect the compound from excessive exposure to air if it is known to be susceptible to oxidative degradation.[3]

Example Application: Kinase Signaling Pathway

Stock solutions of kinase inhibitors are frequently used to probe signaling pathways. The diagram below illustrates a generic kinase cascade that could be investigated using a specific inhibitor.

G A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D P E Kinase C D->E P F Transcription Factor E->F P G Cellular Response F->G H [Compound Name] (Inhibitor) H->D Inhibition

Caption: Example of a kinase signaling pathway.

In this hypothetical pathway, [Compound Name] dihydrochloride acts as an inhibitor of "Kinase B." A properly prepared stock solution would be diluted to the final working concentration in cell culture media to study its effect on the phosphorylation of "Kinase C" and the subsequent cellular response.

References

Application Note: In Vitro Assay Development for Ganetespib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ganetespib (B611964) is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Unlike first-generation ansamycin-based inhibitors, Ganetespib possesses a unique triazolone-containing chemical structure, which contributes to a more favorable safety profile and potent anti-tumor activity.[2][3] Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins.[4][5] Many of these client proteins are critical for cancer cell survival and proliferation, including key components of signal transduction pathways that regulate cell growth and survival.[6][7]

In many cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the stability of oncoproteins. Ganetespib competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone activity.[6][8] This disruption leads to the misfolding and subsequent ubiquitin-proteasomal degradation of Hsp90 client proteins, resulting in cell cycle arrest, apoptosis, and the inhibition of multiple oncogenic signaling pathways simultaneously.[4][6][9][10] This application note provides detailed protocols for key in vitro assays to characterize the biological effects of Ganetespib dihydrochloride.

Quantitative Data Summary

The efficacy of Ganetespib varies across different cancer types and cell lines. The following tables summarize its cytotoxic potency and its effect on key Hsp90 client proteins.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ganetespib in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
AGSGastric Cancer3.05[9]
N87Gastric Cancer2.96[9]
SUM149Inflammatory Breast Cancer13[3]
VariousNon-Small Cell Lung Cancer (NSCLC)2 - 30[11]
LNCaPProstate Cancer (Androgen-dependent)8[12]
VCaPProstate Cancer (Androgen-dependent)7[12]
22Rv1Prostate Cancer (Androgen-responsive)20[12]
DU145Prostate Cancer (AR-negative)12[12]
PC3Prostate Cancer (AR-negative)77[12]
VariousMelanoma37.5 - 84[13]

Table 2: Key Hsp90 Client Proteins Degraded by Ganetespib

ProteinFunction / Pathway
Kinases
AKTPI3K/Akt Signaling, Survival
ErbB2 (HER2)Receptor Tyrosine Kinase, Proliferation
EGFRReceptor Tyrosine Kinase, Proliferation
c-MetReceptor Tyrosine Kinase, Proliferation
C-RAF / B-RAFMAPK/ERK Signaling, Proliferation
CDK1, CDK4Cell Cycle Regulation
SrcSignal Transduction, Cell Growth
Transcription Factors
HIF-1αHypoxia Response, Angiogenesis
STAT3JAK/STAT Signaling, Survival
Other
Androgen Receptor (AR)Hormone Signaling in Prostate Cancer

Signaling Pathways and Mechanism of Action

Ganetespib's inhibition of Hsp90 leads to the degradation of numerous client proteins, thereby disrupting multiple signaling pathways critical for tumor cell survival and proliferation.

Hsp90_Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Effect of Ganetespib Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP Binding Hsp90_closed->Hsp90_open ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_open Proteasome Ubiquitin-Proteasome System Client_unfolded->Proteasome Downstream_Signaling Downstream Signaling Client_folded->Downstream_Signaling Activates ATP ATP ADP ADP + Pi Ganetespib Ganetespib Ganetespib->Hsp90_open Degradation Degradation Proteasome->Degradation Degradation->Downstream_Signaling Inhibits

Caption: Mechanism of Hsp90 inhibition by Ganetespib.

By promoting the degradation of client proteins like AKT and RAF, Ganetespib effectively shuts down pro-survival and proliferative signaling cascades.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Ganetespib Ganetespib Hsp90 Hsp90 Ganetespib->Hsp90 Akt AKT Hsp90->Akt Stabilizes RAF RAF-1 Hsp90->RAF Stabilizes mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Key signaling pathways affected by Ganetespib.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of Ganetespib that inhibits cell viability by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][14]

Materials:

  • Ganetespib dihydrochloride

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of Ganetespib in complete culture medium (e.g., from 0.1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the Ganetespib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[6]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[6]

  • Solubilization and Absorbance Reading:

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the Ganetespib concentration to determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with Ganetespib (Serial Dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Workflow for the Cell Viability (MTT) Assay.
Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to confirm the on-target effect of Ganetespib by observing the degradation of known Hsp90 client proteins and the induction of the heat shock response (Hsp70).[4][6]

Materials:

  • 6-well plates or 10 cm dishes

  • Ganetespib dihydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-HER2, anti-CDK1, anti-Hsp70, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with desired concentrations of Ganetespib (e.g., 0, 25, 50, 100 nM) for a specified time (e.g., 24 hours).[9]

    • Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[15]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[15][16]

    • Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[16]

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[15][16]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[15]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.[16]

    • Wash the membrane three times for 10 minutes each with TBST.[16]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.[16]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.[6][15]

    • Capture the chemiluminescent signal using an imaging system.[6]

    • Perform densitometric analysis of the protein bands, normalizing to a loading control (e.g., β-actin).

WB_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (4°C) E->F G 7. Secondary Antibody Incubation (RT) F->G H 8. ECL Detection G->H I 9. Imaging & Analysis H->I

Caption: Workflow for Western Blot Analysis.
Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by Ganetespib. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Ganetespib dihydrochloride

  • 6-well plates

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with Ganetespib at desired concentrations (e.g., 0, 25, 50 nM) for 24 hours.[9]

  • Cell Harvesting:

    • Harvest the cells, including any floating cells from the medium, by trypsinization.

    • Wash the cells twice with cold PBS.[9]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (reagent volumes may vary by kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.[9][17]

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Ganetespib.

References

Applications of [Compound Name] dihydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

Applications of Pramipexole (B1678040) Dihydrochloride (B599025) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Pramipexole dihydrochloride is a non-ergot aminobenzothiazole derivative with significant applications in neuroscience research, primarily owing to its properties as a potent dopamine (B1211576) agonist.[1] It is widely used to investigate the roles of dopamine signaling in motor control, reward, and neuroprotection. This document provides an overview of its key applications, quantitative data on its receptor binding profile, and detailed protocols for common experimental paradigms.

Application Notes

Pramipexole's primary mechanism of action is the stimulation of dopamine receptors in the brain, particularly within the striatum.[2][3] It exhibits high selectivity and strong activity at the D2 subfamily of dopamine receptors, with a notable preference for the D3 receptor subtype.[1][2][4] This unique binding profile makes it a valuable tool for dissecting the distinct physiological functions of D2 and D3 receptors.

Key Research Applications:

  • Modeling Parkinson's Disease Therapeutics: Pramipexole is clinically used to treat the motor symptoms of Parkinson's disease, such as tremor, rigidity, and bradykinesia.[1][2] In a research context, it is used in animal models of Parkinson's disease (e.g., 6-hydroxydopamine or MPTP-lesioned animals) to study the effects of dopamine receptor stimulation on motor function and to develop novel therapeutic strategies.[5][6]

  • Investigating Neuroprotection: A significant area of research focuses on the neuroprotective effects of pramipexole.[5][7] Studies have shown that it can protect dopaminergic neurons from excitotoxicity and the effects of neurotoxins.[5][8] This neuroprotective action may be independent of its dopamine receptor agonism and linked to its ability to act as an antioxidant and scavenger of free radicals.[9][10]

  • Exploring Reward and Motivation: Due to its high affinity for the D3 receptor, which is densely expressed in the brain's limbic regions, pramipexole is used to study reward processing, motivation, and the neurobiology of addiction and impulse control disorders.[3][4][11]

  • Studying Restless Legs Syndrome: Pramipexole is also a first-line treatment for Restless Legs Syndrome (RLS).[1][4] Researchers use it in animal models to understand the pathophysiology of RLS and the role of the dopaminergic system in this disorder.[12]

Quantitative Data

The following tables summarize the binding affinities of pramipexole for various dopamine receptor subtypes.

Table 1: Ki Values for Pramipexole at Human Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)
D2L3.9[13]
D2S3.3[13]
D30.5[13]
D43.9[13]

Ki (Inhibition constant) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Table 2: Kd Values for [3H]Pramipexole Binding in Rat Brain Regions

Brain RegionKd (nM)
Islets of Calleja0.2 - 0.4[14]
Nucleus Accumbens0.2 - 0.4[14]
Olfactory Tubercle0.2 - 0.4[14]
Anterior Caudate0.2 - 0.4[14]

Kd (Dissociation constant) is the concentration of a ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher affinity.

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol is designed to measure the effect of pramipexole on dopamine release in the striatum of a freely moving rat.

Materials:

  • Pramipexole dihydrochloride

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the syringe pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.

    • Allow a stabilization period of at least 2 hours.

  • Baseline Sample Collection:

    • Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of extracellular dopamine levels.

  • Pramipexole Administration:

    • Administer pramipexole dihydrochloride (e.g., 0.3 mg/kg, s.c.) or vehicle.[15]

  • Post-Treatment Sample Collection:

    • Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express dopamine concentrations as a percentage of the mean baseline values.

Conditioned Place Preference (CPP) Paradigm

This protocol assesses the rewarding properties of pramipexole.

Materials:

  • Pramipexole dihydrochloride

  • CPP apparatus with at least two distinct compartments

  • Saline solution (vehicle)

  • Animal activity monitoring software

Procedure:

  • Habituation (Day 1):

    • Place the animal in the central compartment of the CPP apparatus and allow free access to all compartments for 15-20 minutes.[16][17]

    • Record the time spent in each compartment to determine any initial preference. For an unbiased design, the drug-paired and vehicle-paired compartments are assigned randomly.

  • Conditioning Phase (Days 2-9):

    • This phase typically consists of alternating daily injections of pramipexole and vehicle.

    • On drug conditioning days: Administer pramipexole (e.g., 1 mg/kg, i.p.) and immediately confine the animal to one of the conditioning compartments for 30 minutes.[18]

    • On vehicle conditioning days: Administer saline and confine the animal to the opposite compartment for 30 minutes.

  • Test Day (Day 10):

    • Administer a vehicle injection to the animal.

    • Place the animal in the central compartment and allow free access to all compartments for 15-20 minutes.[16]

    • Record the time spent in each compartment.

  • Data Analysis:

    • Calculate a CPP score by subtracting the time spent in the drug-paired compartment during habituation from the time spent in the same compartment on the test day.[16]

    • A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Visualizations

Pramipexole_Signaling_Pathway Pramipexole Pramipexole D3R Dopamine D3 Receptor (High Affinity) Pramipexole->D3R D2R Dopamine D2 Receptor (Lower Affinity) Pramipexole->D2R Gi Gi/o Protein D3R->Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effector Downstream Cellular Effects PKA->Effector Neuroprotection_Workflow cluster_invitro In Vitro Model DopaNeurons Dopaminergic Neurons (e.g., SH-SY5Y, Primary Culture) Neurotoxin Induce Oxidative Stress (e.g., 6-OHDA, H₂O₂) DopaNeurons->Neurotoxin Treatment Treat with Pramipexole Neurotoxin->Treatment Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Assay Outcome Increased Neuronal Survival Assay->Outcome CPP_Workflow Start Start Habituation Day 1: Habituation (Free exploration, record baseline) Start->Habituation Conditioning Days 2-9: Conditioning (Alternating Drug/Vehicle pairings) Habituation->Conditioning Test Day 10: Test (Drug-free, free exploration) Conditioning->Test Analysis Data Analysis (Compare time in compartments) Test->Analysis Result Rewarding Effect Determined Analysis->Result

References

Application Notes: Imatinib Dihydrochloride for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib is a potent and selective small-molecule tyrosine kinase inhibitor. It functions as an ATP-competitive inhibitor for several kinases, most notably BCR-ABL, the fusion protein characteristic of Chronic Myeloid Leukemia (CML).[1][2] Its remarkable specificity and efficacy have made it a cornerstone of targeted cancer therapy.[3] Beyond BCR-ABL, Imatinib also effectively inhibits other receptor tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4][5]

Accurate characterization of the binding affinity and kinetics of Imatinib to its target kinases is crucial for understanding its mechanism of action, developing more potent derivatives, and elucidating mechanisms of drug resistance.[6] This document provides detailed protocols for quantifying the interaction between Imatinib dihydrochloride (B599025) and its target proteins using two common biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Quantitative Data Summary

The binding affinity of Imatinib can vary depending on the specific kinase target and the assay conditions. The dissociation constant (Kd) is a key parameter used to quantify this affinity, where a lower Kd value indicates a stronger binding interaction.

Target KinaseReported Affinity (Kd or IC50)Assay MethodReference
v-Abl IC50: 0.6 µMCell-free Assay[4]
c-Abl Kd: ~10 nMNot Specified[7]
c-Kit IC50: 0.1 µMCell-based Assay[4]
PDGFR IC50: 0.1 µMCell-free Assay[4]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, which can approximate Kd under certain assay conditions.

Signaling Pathway Inhibition

Imatinib exerts its therapeutic effect by blocking the constitutive kinase activity of BCR-ABL. This action inhibits downstream signaling pathways that are crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[8][9][10] Inhibition of these pathways in cancer cells leads to cell cycle arrest and apoptosis.[11]

BCR_ABL_Pathway cluster_upstream Upstream cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active) GRB2 GRB2/SOS BCR_ABL->GRB2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 JAK/STAT5 BCR_ABL->STAT5 Activates RAS RAS GRB2->RAS RAF RAF/MEK/ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation AKT AKT/mTOR PI3K->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition Experimental_Workflow cluster_prep Preparation cluster_exec Execution & Analysis Prot_Prep 1. Protein Preparation (e.g., ABL Kinase) Assay 3. Binding Assay (SPR or ITC) Prot_Prep->Assay Lig_Prep 2. Ligand Preparation (Imatinib Dihydrochloride) Lig_Prep->Assay Acquisition 4. Data Acquisition Assay->Acquisition Analysis 5. Data Analysis Acquisition->Analysis Result 6. Determine Affinity (Kd) & Thermodynamics (ΔH, ΔS) Analysis->Result

References

Application Notes and Protocols for Doxorubicin Dihydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Doxorubicin (B1662922) (DOX) dihydrochloride (B599025) in mice, a cornerstone agent in preclinical cancer research and for studying chemotherapy-induced cardiotoxicity. The following sections detail established experimental protocols, quantitative data on dosing and administration, and the key signaling pathways affected by doxorubicin treatment.

Data Presentation: Doxorubicin Administration Parameters in Mice

The following tables summarize various dosing regimens and administration routes for doxorubicin dihydrochloride in mice, compiled from multiple research studies. These serve as a guide for designing in vivo experiments.

Table 1: Acute Doxorubicin Dihydrochloride Administration Protocols in Mice

Mouse StrainDosage (mg/kg)Route of AdministrationDosing SchedulePurpose of StudyReference
C57BL/620Intraperitoneal (i.p.)Single injectionInduction of acute cardiotoxicity, apoptosis studies[1][2]
Balb/c20Tail Vein (i.v.)Single injectionAcute cardiotoxicity model[2]
ICRNot SpecifiedNot SpecifiedSingle high-dose injectionAcute cardiotoxicity model[2][3]
Nude12Intravenous (i.v.) & Intraperitoneal (i.p.)Single injectionPharmacokinetic studies[4]
C57BL/6J6Intraperitoneal (i.p.)Once per week for 4 weeksDoxorubicin-induced cardiotoxicity[4]

Table 2: Chronic Doxorubicin Dihydrochloride Administration Protocols in Mice

Mouse StrainDosage (mg/kg)Route of AdministrationDosing ScheduleCumulative Dose (mg/kg)Purpose of StudyReference
Not Specified3Intraperitoneal (i.p.)Every other day for two weeks24Subacute/chronic cardiomyopathy[5]
Not Specified5Intraperitoneal (i.p.)Twice a week for 2.5 weeks25Subacute/chronic cardiomyopathy[5]
Not Specified5Intraperitoneal (i.p.)Once a week for five weeks25Consistent subacute/chronic cardiomyopathy with low mortality[5][6]
Balb/c (with 4T1 tumors)8 (monensin)Not SpecifiedNot SpecifiedNot ApplicableTherapeutic potential in Triple-Negative Breast Cancer[7]
C57BL/6N (juvenile)4Intraperitoneal (i.p.)Once per week for 3 weeks12Late-occurring cardiovascular changes[8][9]
C57BL/6J2Intravenous (i.v.)Weekly for 4 weeks8Post-chemotherapy cognitive impairment[10]
Collaborative Cross Strains5Tail Vein (i.v.)Once weekly for 5 weeks25Study of genetic determinants of cardiotoxicity[6]

Experimental Protocols

Protocol 1: Induction of Acute Cardiotoxicity

This protocol is designed to induce a rapid onset of cardiac damage in mice to study the acute effects of doxorubicin.

Materials:

  • Doxorubicin hydrochloride (Sigma Chemical Co. or similar)[1]

  • Sterile 0.9% saline[1][11]

  • Syringes and needles for injection

  • Appropriate mouse strain (e.g., C57BL/6, Balb/c)[1][2]

Procedure:

  • Preparation of Doxorubicin Solution: Dissolve doxorubicin hydrochloride in sterile saline to the desired concentration. For example, to achieve a 20 mg/kg dose in a 25g mouse, a 2 mg/mL solution can be prepared. Doxorubicin is light-sensitive and should be prepared fresh and protected from light.[12]

  • Animal Handling: Acclimatize mice to the facility for at least 48 hours before the experiment.[13]

  • Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of doxorubicin at a dose of 10-25 mg/kg.[2] A common dose to induce significant acute cardiotoxicity is 20 mg/kg.[1][2] Control animals should receive an equivalent volume of saline.[1]

  • Monitoring: Monitor the animals for signs of toxicity, including weight loss, reduced activity, and diarrhea.[2]

  • Endpoint: Euthanize animals at a predetermined time point, typically within 2 to 7 days post-injection, for tissue collection and analysis (e.g., heart for histology, blood for cardiac markers).[1][2]

Protocol 2: Induction of Chronic Cardiotoxicity

This protocol is designed to model the delayed and cumulative cardiac damage observed in patients undergoing chemotherapy.

Materials:

  • Doxorubicin hydrochloride

  • Sterile 0.9% saline

  • Syringes and needles for injection

  • Appropriate mouse strain

Procedure:

  • Preparation of Doxorubicin Solution: Prepare the doxorubicin solution as described in the acute protocol.

  • Animal Handling: Acclimatize mice as previously described.

  • Administration: Administer doxorubicin via intraperitoneal (i.p.) or intravenous (i.v.) injections at a lower dose, multiple times over several weeks. A well-established regimen is 5 mg/kg i.p. once a week for five weeks, resulting in a cumulative dose of 25 mg/kg.[5] This regimen has been shown to produce consistent cardiomyopathy with lower mortality.[5]

  • Monitoring: Monitor animal weight and general health throughout the study. Cardiac function can be assessed non-invasively using echocardiography at baseline and various time points during and after the treatment period.[5]

  • Endpoint: The study endpoint can be several weeks after the final dose to allow for the development of chronic cardiomyopathy.[6] Tissues and blood are then collected for analysis.

Signaling Pathways and Experimental Workflows

Doxorubicin's Dual Mechanism of Action

Doxorubicin exerts its anti-cancer effects primarily through two mechanisms: intercalation into DNA, which inhibits topoisomerase II and disrupts DNA replication, and the generation of reactive oxygen species (ROS), which leads to cellular damage.[14][15]

Doxorubicin_Mechanism cluster_Cell Cancer Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm DOX Doxorubicin DNA DNA DOX->DNA Intercalation TopoisomeraseII Topoisomerase II DOX->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) DOX->ROS Generation DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis_1 Apoptosis DNA_Damage->Apoptosis_1 Mitochondria Mitochondria ROS->Mitochondria MembraneDamage Membrane Damage ROS->MembraneDamage Apoptosis_2 Apoptosis Mitochondria->Apoptosis_2 MembraneDamage->Apoptosis_2

Caption: Doxorubicin's dual mechanism of action in a cancer cell.

Doxorubicin-Induced Cardiotoxicity Signaling Pathway

The cardiotoxicity of doxorubicin is a major dose-limiting side effect. It is largely attributed to the generation of ROS in cardiomyocytes, leading to mitochondrial dysfunction, apoptosis, and ultimately, heart failure.[1][15][16]

Doxorubicin_Cardiotoxicity cluster_Cardiomyocyte Cardiomyocyte DOX Doxorubicin Mitochondria Mitochondria DOX->Mitochondria ROS ROS Generation Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC ROS->Mitochondria Damage Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CardiacDysfunction Cardiac Dysfunction Apoptosis->CardiacDysfunction

Caption: Key signaling events in doxorubicin-induced cardiotoxicity.

Experimental Workflow for Studying Doxorubicin Effects in Mice

A typical experimental workflow for investigating the in vivo effects of doxorubicin in mice involves several key stages, from animal model selection to data analysis.

Experimental_Workflow cluster_Planning Phase 1: Experimental Design cluster_Execution Phase 2: In-life cluster_Analysis Phase 3: Data Collection & Analysis cluster_Conclusion Phase 4: Interpretation A1 Select Mouse Strain A2 Determine Dosing Regimen (Acute vs. Chronic) A1->A2 A3 Define Endpoints and Outcome Measures A2->A3 B1 Acclimatize Animals B2 Administer Doxorubicin or Vehicle Control B1->B2 B3 Monitor Animal Health and Cardiac Function B2->B3 C1 Euthanasia and Tissue Collection C2 Histopathology of Heart C1->C2 C3 Biochemical Assays (e.g., Cardiac Markers) C1->C3 C4 Molecular Analysis (e.g., Gene Expression) C1->C4 D1 Statistical Analysis and Data Interpretation C2->D1 C3->D1 C4->D1

Caption: General experimental workflow for in vivo doxorubicin studies in mice.

References

Application Note: Quantitative Analysis of Cetirizine Dihydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetirizine (B192768) dihydrochloride (B599025), a second-generation antihistamine, is widely used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria.[1] It is the active carboxylated metabolite of hydroxyzine (B1673990) and exerts its effect through selective inhibition of peripheral H1 receptors.[2] Accurate and sensitive quantification of cetirizine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and clinical monitoring. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of cetirizine dihydrochloride in human plasma.

Principle

This method utilizes a simple and rapid extraction procedure to isolate cetirizine and an internal standard (IS) from human plasma. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of cetirizine to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of cetirizine and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the cetirizine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Calibration Curve Standards: Spike blank human plasma with the working standard solutions to obtain final concentrations ranging from 0.5 to 500 ng/mL.[4][5]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 25, 200, and 450 ng/mL).[2]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 250 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[2][3]

  • Add 100 µL of the internal standard working solution (e.g., 2500 ng/mL of levocetirizine).[2]

  • Add 1.0 mL of borate buffer (pH 9.0) and vortex for 30 seconds.[2]

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase.[2]

  • Vortex and transfer to an autosampler vial for injection.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu 2010 A LC-MS or equivalent.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Analytical Column: Reverse-phase C18 column (e.g., Xterra MS C18).[3]

  • Mobile Phase: A mixture of methanol and 10 mM aqueous ammonium acetate solution (60:40, v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • MRM Transitions: The specific mass transitions to be monitored are listed in the table below.

Data Presentation

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Cetirizine389.3201.1200
Hydroxyzine (IS)375.3201.1200

Note: The precursor ion for cetirizine may also be cited as m/z 398, which corresponds to the protonated molecule of the dihydrochloride salt.[4][5]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL[4][5]
Correlation Coefficient (r²)> 0.995[6]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[4][5]
Inter-day Precision (%RSD)< 9%[3]
Intra-day Precision (%RSD)< 4.4%[2]
AccuracyWithin ±15% of nominal values
Recovery59% - 102.2%[1][6]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (250 µL) add_is Add Internal Standard start->add_is add_buffer Add Borate Buffer (pH 9.0) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_ea Add Ethyl Acetate vortex1->add_ea vortex2 Vortex & Centrifuge add_ea->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (ESI+, MRM Mode) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Report Results quantify->report

Caption: Workflow for the LC-MS/MS analysis of Cetirizine.

Logical Relationship of Method Components

G cluster_extraction Extraction cluster_separation Separation cluster_detection Detection cluster_quantification Quantification LLE Liquid-Liquid Extraction (Selectivity & Concentration) LC Liquid Chromatography (Isocratic Elution, C18) LLE->LC Inject Extract MS Tandem Mass Spectrometry (High Sensitivity & Specificity) LC->MS Elute Analyte IS Internal Standard (Correction for Variability) MS->IS Generate Data CAL Calibration Curve (Concentration Determination) IS->CAL Normalize Response

References

DAPI Dihydrochloride: A Versatile Fluorescent Probe for Nuclear Staining and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DAPI (4',6-diamidino-2-phenylindole) dihydrochloride (B599025) is a well-established and widely utilized blue-fluorescent DNA stain.[1][2][3] Its high affinity for the minor groove of double-stranded DNA, particularly at AT-rich regions, results in a significant enhancement of its fluorescence, making it an invaluable tool for researchers, scientists, and drug development professionals.[1][2][4][5][6] Upon binding to dsDNA, DAPI's fluorescence quantum yield increases approximately 20-fold.[1][4][5][6][7] This property allows for the specific and bright labeling of nuclei in both fixed and, at higher concentrations, live cells.[3][7][8][9] DAPI is a popular choice for a nuclear counterstain in multicolor fluorescence microscopy due to its distinct blue emission, which provides excellent contrast with green, yellow, and red fluorescent probes.[1][4][5][10] Its applications extend to quantitative DNA assays, apoptosis studies, cell cycle analysis, and mycoplasma detection.[1][4][10][11]

Physicochemical and Fluorescent Properties

DAPI dihydrochloride is the hydrochloride salt of DAPI, with a molecular weight of 350.25 g/mol .[1][12] It is a yellow solid with moderate solubility in water.[2][13] The key fluorescent properties of DAPI are summarized in the table below.

PropertyFree DAPIDAPI bound to dsDNADAPI bound to RNA
Excitation Maximum (nm) ~340[4][6][10][14][15]~358[2][4][5][10][12][15][16]-
Emission Maximum (nm) ~488[4][6][10][14][15]~461[2][5][12][16]~500[1][4][5][10][15]
Quantum Yield Enhancement -~20-fold[1][4][5][6][7][13]~5-fold (20% of DNA binding)[5][13]

Mechanism of Action

DAPI's primary mechanism of action involves its binding to the minor groove of A-T rich sequences in double-stranded DNA.[17] This interaction is non-intercalative and is stabilized by hydrogen bonds and hydrophobic interactions.[13] While DAPI can also bind to RNA, it does so with a lower affinity and through a different mode, believed to be AU-selective intercalation.[1][4][5][10] The fluorescence emission of the DAPI/RNA complex is at a longer wavelength and is significantly weaker than that of the DAPI/dsDNA complex.[1][4][5][10]

Applications

DAPI dihydrochloride is a versatile fluorescent probe with a broad range of applications in cellular and molecular biology.

Nuclear Counterstaining in Fluorescence Microscopy

The most common application of DAPI is as a nuclear counterstain. Its bright blue fluorescence provides a clear demarcation of the nucleus, allowing for the localization of other fluorescently labeled cellular components. It is compatible with a wide array of other fluorophores.[1][4][5][10]

Apoptosis Detection

In apoptosis, changes in plasma membrane permeability allow DAPI to more readily enter cells. At low concentrations, DAPI is excluded from live cells but can penetrate the compromised membranes of apoptotic or dead cells, leading to strong nuclear staining.[4][10] The characteristic nuclear condensation and fragmentation associated with apoptosis can also be visualized with DAPI staining.

Cell Cycle Analysis by Flow Cytometry

The fluorescence intensity of DAPI bound to DNA is directly proportional to the amount of DNA present in the cell.[4][6][14] This property allows for the analysis of cell cycle distribution by flow cytometry. Cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit approximately double the fluorescence intensity.

Mycoplasma Contamination Detection

Mycoplasma contamination in cell cultures can be detected using DAPI staining. The DNA of mycoplasma will appear as small, discrete fluorescent particles in the cytoplasm of the host cells, outside of the nucleus.[11]

Experimental Protocols

Note: DAPI is a known mutagen and should be handled with appropriate safety precautions, including wearing gloves and a lab coat.[16]

Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy

This protocol is suitable for cells grown on coverslips or in culture plates that have been fixed and permeabilized.

Materials:

  • DAPI dihydrochloride

  • Phosphate-buffered saline (PBS)

  • Deionized water (diH₂O) or Dimethylformamide (DMF) for stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

Procedure:

  • Prepare DAPI Stock Solution (5 mg/mL): Dissolve 10 mg of DAPI dihydrochloride in 2 mL of diH₂O or DMF.[16] Sonicate if necessary to fully dissolve.[16] Store at -20°C, protected from light.[4][16]

  • Prepare DAPI Working Solution (300 nM): Dilute the stock solution in PBS. For example, add 2.1 µL of a 14.3 mM (5 mg/mL) stock solution to 100 µL of PBS to make a 300 µM intermediate dilution, then dilute this 1:1000 in PBS to get a 300 nM working solution.[16] The optimal concentration may vary by cell type and application and should be titrated (typically in the range of 0.1 - 1 µg/mL).[14]

  • Cell Fixation and Permeabilization:

    • Wash cells briefly with PBS.

    • Fix the cells with an appropriate fixation solution for 10-15 minutes at room temperature.

    • Rinse the cells three times with PBS.

    • Permeabilize the cells with a permeabilization solution for 5-10 minutes at room temperature.

    • Rinse the cells three times with PBS.

  • DAPI Staining:

    • Add enough DAPI working solution to completely cover the cells.

    • Incubate for 1-5 minutes at room temperature, protected from light.[16][18]

  • Washing: Remove the DAPI solution and wash the cells 2-3 times with PBS.[16]

  • Mounting and Imaging:

    • Drain the excess PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with a standard DAPI filter set (Excitation ~360 nm, Emission ~460 nm).[11]

G start Start: Fixed Adherent Cells fix Fixation (e.g., 4% PFA) start->fix wash1 Wash with PBS (3x) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100) wash1->perm wash2 Wash with PBS (3x) perm->wash2 stain DAPI Staining (300 nM, 1-5 min) wash2->stain wash3 Wash with PBS (2-3x) stain->wash3 mount Mount with Antifade Medium wash3->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for staining fixed adherent cells with DAPI.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

This protocol is designed for analyzing the DNA content of cells in suspension.

Materials:

  • DAPI dihydrochloride

  • Phosphate-buffered saline (PBS)

  • Staining Buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40)[18]

  • Ethanol (B145695) (70%, ice-cold) for fixation

Procedure:

  • Prepare DAPI Stock Solution: As described in Protocol 1.

  • Prepare DAPI Working Solution (3 µM): Dilute the DAPI stock solution in the staining buffer.[18] The optimal concentration may need to be determined empirically.

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells by centrifugation.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 0.5 mL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice or at -20°C for at least 30 minutes.

  • DAPI Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 1 mL of DAPI working solution.

    • Incubate for 15 minutes at room temperature in the dark.[5][18]

  • Flow Cytometry Analysis:

    • Analyze the cells directly on a flow cytometer equipped with a UV laser for excitation. Collect the blue fluorescence emission.

G start Start: Suspension Cells harvest Harvest Cells (1x10^6) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix with Cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain DAPI Staining (3 µM, 15 min) wash2->stain analyze Analyze by Flow Cytometry stain->analyze G cluster_0 Apoptotic Signaling Pathways cluster_1 Cellular Events cluster_2 DAPI Visualization Extrinsic Pathway Extrinsic Pathway Caspase Cascade Caspase Cascade Extrinsic Pathway->Caspase Cascade Nuclear Condensation Nuclear Condensation Caspase Cascade->Nuclear Condensation DNA Fragmentation DNA Fragmentation Caspase Cascade->DNA Fragmentation Membrane Blebbing Membrane Blebbing Caspase Cascade->Membrane Blebbing Intrinsic Pathway Intrinsic Pathway Intrinsic Pathway->Caspase Cascade DAPI Staining DAPI Staining Nuclear Condensation->DAPI Staining DNA Fragmentation->DAPI Staining Fluorescence Microscopy Fluorescence Microscopy DAPI Staining->Fluorescence Microscopy

References

Application Notes and Protocols: Imatinib Dihydrochloride for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor, serves as a cornerstone in targeted cancer therapy, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its high specificity for the BCR-ABL, c-KIT, and PDGF-R tyrosine kinases makes Imatinib dihydrochloride (B599025) an essential tool in high-throughput screening (HTS) campaigns.[1] In HTS, Imatinib is frequently employed as a positive control for inhibitor screens, aiding in assay validation and the identification of novel kinase inhibitors.[3][4] These application notes provide detailed protocols for utilizing Imatinib dihydrochloride in common HTS assays.

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[5][6] This binding event prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[5][6] In BCR-ABL-positive CML, for instance, Imatinib abrogates the constitutive kinase activity of the fusion protein, leading to cell cycle arrest and apoptosis in the leukemic cells.[7][8]

Signaling Pathway Diagram

Imatinib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor_Tyrosine_Kinase BCR-ABL / c-KIT / PDGF-R Substrate_Protein Substrate_Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Imatinib Imatinib Imatinib->Receptor_Tyrosine_Kinase Inhibits (ATP Competition)

Caption: Imatinib inhibits receptor tyrosine kinases, blocking downstream signaling.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for Imatinib can vary depending on the cell line and the specific kinase being targeted. Below is a summary of reported IC50 values for Imatinib in various contexts.

Target/Cell LineAssay TypeIC50 Value (µM)
v-Abl KinaseCell-free0.6
c-Kit KinaseCell-free0.1
PDGFR KinaseCell-free0.1
K562 (CML)Cell viability~0.35
KU812 (CML)Cell viability~0.25
KCL22 (CML)Cell viability~0.40
32D-WT (Murine Myeloid)Cell viability0.2
32D-T315I (Imatinib-Resistant)Cell viability12

Experimental Protocols

Preparation of Imatinib Dihydrochloride Stock Solution

Proper preparation of Imatinib dihydrochloride is crucial for reproducible results in HTS assays.

Materials:

  • Imatinib dihydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Imatinib dihydrochloride is soluble in aqueous solutions, particularly at a pH below 5.5.[2] It is also soluble in DMSO.[1][9] For a 10 mM stock solution, reconstitute the appropriate amount of Imatinib dihydrochloride powder in DMSO.[1] For example, to make a 10 mM stock from 5 mg of Imatinib mesylate (MW: 589.71 g/mol ), dissolve it in 847.9 µl of DMSO.[1]

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[1] When stored properly, the solution is stable for up to 3 months.[1]

High-Throughput Cell Viability Screening (Luminescent ATP Assay)

This protocol describes a common HTS assay to assess the effect of compounds on cell viability by measuring intracellular ATP levels. Imatinib is used as a positive control for cytotoxicity in sensitive cell lines (e.g., K562).

Materials:

  • Target cells (e.g., K562, a CML cell line)

  • Complete cell culture medium

  • 384-well white, opaque-walled assay plates

  • Imatinib dihydrochloride stock solution (10 mM in DMSO)

  • Test compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Culture K562 cells to a logarithmic growth phase.

    • Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment.

    • Using an automated liquid handler or multichannel pipette, seed the cells in 25 µL of complete culture medium into each well of a 384-well plate.[10]

  • Compound Addition:

    • Prepare a dilution series of Imatinib dihydrochloride in culture medium to be used as a positive control. Typical final concentrations range from 0.01 to 10 µM.

    • The test compounds from the library are typically screened at a final concentration of 10 µM with a final DMSO concentration of 0.1%.[7]

    • Add the diluted Imatinib, test compounds, and a vehicle control (0.1% DMSO in medium) to the appropriate wells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[10]

    • Prepare the luminescent assay reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

    • Determine the IC50 values for Imatinib and any active test compounds.

HTS Workflow Diagram

HTS_Workflow Assay_Development Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (Small Compound Set) Assay_Development->Pilot_Screen Primary_HTS Primary High-Throughput Screen (Full Library) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation (Re-testing of Actives) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Caption: A typical workflow for a high-throughput screening campaign.

High-Throughput Kinase Activity Screening (LanthaScreen® TR-FRET Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to directly measure kinase activity. Imatinib is used as a positive control for the inhibition of its target kinases (e.g., Abl, c-Kit).

Materials:

  • Recombinant kinase (e.g., Abl)

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate

  • Assay buffer

  • 384-well low-volume, black plates

  • Imatinib dihydrochloride stock solution (10 mM in DMSO)

  • Test compound library

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in the assay buffer according to the manufacturer's protocol.[8]

  • Compound Addition:

    • Prepare serial dilutions of Imatinib (positive control) and the test compounds in the assay buffer.

    • Add 2.5 µL of the 4X compound solutions to the wells of the 384-well plate.[8]

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.[8]

    • Incubate the plate at room temperature for 1 hour.[8]

  • Detection:

    • Prepare a 2X EDTA/Tb-labeled antibody solution in TR-FRET dilution buffer. The EDTA stops the kinase reaction.[11]

    • Add 10 µL of the detection solution to each well.[8]

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.[11][12]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader (emission at two wavelengths, e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).

    • The TR-FRET ratio (acceptor signal/donor signal) is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 values for Imatinib and any active test compounds.

Conclusion

Imatinib dihydrochloride is an invaluable reagent for HTS in drug discovery, particularly for identifying and characterizing novel kinase inhibitors. The protocols provided herein offer a framework for the effective use of Imatinib as a positive control in both cell-based and biochemical high-throughput assays. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, accelerating the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gemcitabine Dihydrochloride Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gemcitabine (B846) dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Gemcitabine dihydrochloride?

A1: Gemcitabine dihydrochloride is a prodrug, meaning it is converted into its active forms intracellularly. It primarily functions as a nucleoside metabolic inhibitor.[1] Once inside the cell, it is phosphorylated by the enzyme deoxycytidine kinase to gemcitabine monophosphate, and then further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) nucleosides.[2][1][3] Its cytotoxic effects are achieved through a dual mechanism:

  • Inhibition of Ribonucleotide Reductase: The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleotides required for DNA replication. This leads to a depletion of the cellular pool of deoxynucleoside triphosphates, particularly dCTP.[1][3]

  • Masked Chain Termination: The triphosphate form (dFdCTP) competes with the natural nucleotide dCTP for incorporation into the growing DNA strand.[4][1] After dFdCTP is incorporated, only one more nucleotide can be added before DNA polymerase is unable to proceed. This "masked chain termination" effectively halts DNA synthesis and induces apoptosis (programmed cell death).[4] Gemcitabine is most effective against cells in the S-phase (DNA synthesis phase) of the cell cycle.[4][5]

Q2: What is the recommended solvent for preparing a stock solution of Gemcitabine dihydrochloride?

A2: For in vitro cellular assays, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing a high-concentration stock solution.[6] Gemcitabine dihydrochloride is also soluble in water.[7] For clinical and some in vivo applications, it is often reconstituted from a lyophilized powder using 0.9% Sodium Chloride Injection.[5][8][9] When preparing aqueous solutions, it is important to note that the solubility can be pH-dependent.[10]

Q3: At what temperature should I store my Gemcitabine dihydrochloride stock solution?

A3: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C. Aqueous stock solutions should be prepared fresh; it is not recommended to store aqueous solutions for more than one day.[6] While reconstituted solutions for clinical use are chemically stable at room temperature for up to 35 days, refrigeration at 4°C can lead to the formation of crystals that may not redissolve upon warming.[11][12][13] Therefore, for laboratory stock solutions, freezing is the preferred storage method.

Q4: What are typical working concentrations of Gemcitabine dihydrochloride for in vitro experiments?

A4: The optimal concentration of Gemcitabine dihydrochloride is highly dependent on the cell line and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system. However, based on published data, a starting point for concentration ranges can be inferred:

  • Highly sensitive cell lines: IC50 values can be in the nanomolar range. For example, the IC50 for HepG2 hepatocellular carcinoma cells is approximately 5.2 nM, and for A549 non-small cell lung cancer cells, it is around 16 nM.[6]

  • Other cell lines: Concentrations up to the micromolar range may be necessary. For instance, a concentration of 20 µM has been used in Jurkat cells.

Therefore, a typical starting dose-response experiment might include concentrations ranging from 1 nM to 100 µM.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate or crystals observed in the stock solution upon thawing. The compound may have low solubility in the chosen solvent or the concentration may be too high. If stored at 4°C, crystallization can occur.[11][12]Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it does not redissolve, sonication may be attempted. To prevent this, ensure the stock concentration does not exceed the solubility limit and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent or no biological effect observed in experiments. 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Degradation of the compound: Improper storage or multiple freeze-thaw cycles may have led to degradation. 3. Cell line resistance: The target cells may be inherently resistant to Gemcitabine.1. Perform a dose-response experiment to determine the optimal concentration range for your cell line. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Verify the sensitivity of your cell line to Gemcitabine from literature or consider using a different cell line.
High background toxicity or off-target effects. 1. Concentration is too high: The concentration used may be cytotoxic to the cells through non-specific mechanisms. 2. Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high.1. Lower the concentration of Gemcitabine dihydrochloride used in the experiment. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a non-toxic level, typically less than 0.5%.
Difficulty dissolving the compound. The compound may have been reconstituted at a concentration exceeding its solubility limit. For aqueous solutions, the pH may not be optimal for dissolution.When reconstituting lyophilized powder, do not exceed a concentration of 40 mg/mL.[5][8] For aqueous preparations, ensure the pH is within a range that favors solubility. Gemcitabine hydrochloride is more soluble in acidic conditions.[14] For research purposes, preparing a stock in DMSO is often the most reliable method.

Data Summary Tables

Table 1: Solubility of Gemcitabine Dihydrochloride

SolventMaximum ConcentrationReference
Water29.97 mg/mL (100 mM)
DMSO5.99 mg/mL (20 mM)
PBS (pH 7.2)~2 mg/mL[6]

Table 2: Example In Vitro Effective Concentrations

Cell LineAssayEffective Concentration (IC50)Reference
HepG2 (Hepatocellular Carcinoma)Cytotoxicity5.2 nM[6]
A549 (Non-small Cell Lung Cancer)Cytotoxicity16 nM[6]
Jurkat (T-cell Leukemia)Not specified20 µM (used as a control)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: Gemcitabine dihydrochloride (molecular weight: 299.66 g/mol )[7], sterile DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM stock solution, weigh out approximately 3 mg of Gemcitabine dihydrochloride. The exact volume of DMSO to add will be calculated based on the precise weight: Volume of DMSO (µL) = (Weight of Gemcitabine (mg) / 299.66 g/mol ) * 100,000

  • Procedure: a. Aseptically weigh the Gemcitabine dihydrochloride powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the Gemcitabine dihydrochloride stock solution in the appropriate cell culture medium to achieve the desired final concentrations. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of Gemcitabine dihydrochloride. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Gemcitabine_Mechanism_of_Action Mechanism of Action of Gemcitabine cluster_cell Tumor Cell cluster_dna DNA Synthesis Gem_in Gemcitabine (dFdC) dCK deoxycytidine kinase (dCK) Gem_in->dCK dFdCMP Gemcitabine Monophosphate (dFdCMP) dCK->dFdCMP dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporated into DNA dNTPs dNTP Pool (e.g., dCTP) RNR->dNTPs Produces dNTPs->DNA_Polymerase DNA_Strand DNA Strand DNA_Polymerase->DNA_Strand Elongation Apoptosis Apoptosis DNA_Strand->Apoptosis Leads to Chain Termination

Caption: Intracellular activation and dual inhibitory mechanism of Gemcitabine.

Experimental_Workflow In Vitro Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock Solution (in DMSO) B Seed Cells in 96-well Plate C Prepare Serial Dilutions of Gemcitabine B->C Next Day D Treat Cells and Incubate (24-72h) C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for determining the IC50 of Gemcitabine in vitro.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent or No Biological Effect check_conc Is the concentration appropriate for the cell line? start->check_conc check_stock Is the stock solution fresh and properly stored? check_conc->check_stock Yes action_dose_response Perform Dose-Response (e.g., 1 nM - 100 µM) check_conc->action_dose_response No check_resistance Is the cell line known to be sensitive? check_stock->check_resistance Yes action_new_stock Prepare Fresh Stock Solution check_stock->action_new_stock No action_literature Consult Literature/ Use Positive Control Cell Line check_resistance->action_literature No end Problem Resolved check_resistance->end Yes action_dose_response->end action_new_stock->end action_literature->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Common problems with [Compound Name] dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of dihydrochloride (B599025) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during dihydrochloride synthesis?

A1: The most frequently reported issues include low reaction yield, formation of impurities, difficulties in crystallization (such as "oiling out"), and poor stability of the final product, particularly hygroscopicity (moisture absorption).

Q2: How can I improve the yield of my dihydrochloride salt?

A2: Optimizing the stoichiometry of your reagents is critical. Using a slight excess of the hydrochloric acid source can drive the reaction to completion. However, a large excess can sometimes lead to the precipitation of impurities. Additionally, careful selection of the reaction solvent and anti-solvent system is crucial for maximizing precipitation of the desired salt.

Q3: What are the typical impurities found in dihydrochloride synthesis?

A3: Impurities can be broadly categorized as:

  • Related Substances: Unreacted starting materials, by-products from the primary reaction, or degradation products.

  • Residual Solvents: Organic solvents used during the synthesis and purification that are not completely removed.

  • Inorganic Impurities: Including residual catalysts or inorganic salts.

Q4: My product is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the temperature of the solution during crystallization. To address this, you can try adding more of the primary solvent to keep the compound dissolved at a lower temperature, and then cooling the solution more slowly. Using a seed crystal can also encourage proper crystallization.[1][2][3]

Q5: How can I minimize the hygroscopicity of my final dihydrochloride product?

A5: While hydrochloride salts are inherently prone to moisture absorption, ensuring the product is highly crystalline can reduce its hygroscopicity. Proper drying under vacuum at an appropriate temperature is essential. Storing the final product in a desiccator or under an inert atmosphere will also prevent moisture uptake.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Suggested Solution
Little to no precipitate forms upon addition of HCl.Insufficient salt formation.Ensure stoichiometric or slight excess of HCl. Confirm the basicity of the starting material.
High solubility of the dihydrochloride salt in the chosen solvent system.Add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.
Incomplete reaction of the free base.Increase reaction time or temperature (if the compound is stable).
Significant loss of product during workup.Product remains in the mother liquor after filtration.Cool the solution in an ice bath to maximize precipitation before filtering. Minimize the volume of cold solvent used for washing the crystals.
Premature crystallization during hot filtration.Use a heated funnel or pre-heat the filtration apparatus. Add a small amount of extra hot solvent before filtration.
Problem 2: High Impurity Levels
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product (confirmed by HPLC or NMR).Incomplete reaction.Increase the reaction time, temperature, or the molar ratio of HCl.
Inefficient purification.Optimize the recrystallization solvent system. Consider a wash with a solvent in which the impurity is soluble but the product is not.
High levels of residual solvents (confirmed by GC).Inadequate drying.Dry the product under high vacuum for an extended period. Gently increase the drying temperature if the compound's stability allows.
Solvent trapped within the crystal lattice.Consider a different crystallization solvent system that is less likely to be incorporated into the crystals.
Discoloration of the final product.Presence of colored impurities.Perform a charcoal treatment on the solution before crystallization.
Degradation of the product.Ensure the reaction and purification conditions (temperature, pH) are not causing decomposition.
Problem 3: Crystallization Issues
Symptom Possible Cause Suggested Solution
Product "oils out" instead of forming crystals.Melting point of the salt is below the crystallization temperature.Add more of the primary solvent and cool the solution very slowly. Use a seed crystal to initiate crystallization.[1][2][3]
High concentration of impurities.Purify the crude product by another method (e.g., column chromatography) before attempting crystallization.
Formation of very fine powder or amorphous solid.Very rapid precipitation.Slow down the addition of the anti-solvent or cool the solution more gradually. Vigorous stirring can sometimes lead to smaller particle sizes.
No crystal formation upon cooling.Solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Add an anti-solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Data Presentation

Table 1: Common Solvents for Dihydrochloride Salt Formation and Recrystallization

Solvent Type Examples Application Notes
Protic Solvents Isopropanol (B130326) (IPA), Ethanol, MethanolOften used as the primary solvent to dissolve the free base.
Aprotic Solents Diethyl ether, Ethyl acetate, Dichloromethane (DCM)Commonly used as anti-solvents to induce precipitation of the salt.
Ketones AcetoneCan be used as a solvent or anti-solvent, but be cautious of potential side reactions with primary amines.

Table 2: ICH Q3C Limits for Common Residual Solvents

Solvent Class Concentration Limit (ppm) Permitted Daily Exposure (mg/day)
Methanol2300030
Ethanol3500050
Acetone3500050
Isopropanol3500050
Dichloromethane26006
Diethyl Ether3500050
Ethyl Acetate3500050
Data sourced from ICH Q3C (R8) Guidelines.[4]

Experimental Protocols

Protocol 1: General Procedure for Dihydrochloride Salt Formation
  • Dissolution: Dissolve the free base (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).

  • Acidification: To the stirred solution, add a solution of hydrochloric acid (2.0 - 2.2 equivalents) in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise at room temperature.

  • Precipitation: Stir the mixture for 1-2 hours. If no precipitate forms, an anti-solvent (e.g., diethyl ether or ethyl acetate) can be added slowly until the solution becomes cloudy, indicating the onset of precipitation.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold anti-solvent to remove residual impurities.

  • Drying: Dry the purified dihydrochloride salt under high vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Recrystallization of Dihydrochloride Salts
  • Solvent Selection: Choose a solvent or solvent system in which the dihydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling phase.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Mandatory Visualizations

Dihydrochloride_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Free_Base Free Base in Solvent HCl_Addition Add 2.0-2.2 eq. HCl in Solvent Free_Base->HCl_Addition Reaction Precipitation Crude Dihydrochloride Salt Slurry HCl_Addition->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Anti-Solvent Filtration->Washing Recrystallization Recrystallization (Optional) Washing->Recrystallization Drying Dry under Vacuum Pure_Product Pure Dihydrochloride Salt Drying->Pure_Product Recrystallization->Drying If Purity is Met

Caption: General workflow for the synthesis and purification of a dihydrochloride salt.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Stoichiometry Incorrect Stoichiometry? Check_Reaction->Check_Stoichiometry No Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Yes Adjust_HCl Adjust HCl to 2.0-2.2 eq. Check_Stoichiometry->Adjust_HCl Yes Check_Workup Check Workup Procedure Check_Stoichiometry->Check_Workup No Adjust_HCl->Check_Workup Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Increase_Time_Temp->Check_Workup High_Solubility Product too Soluble? Check_Workup->High_Solubility No Loss_During_Wash Loss During Washing? Check_Workup->Loss_During_Wash Yes Add_Antisolvent Add/Change Anti-solvent High_Solubility->Add_Antisolvent Yes End Improved Yield High_Solubility->End No Add_Antisolvent->End Minimize_Wash_Solvent Use Minimal Cold Wash Solvent Loss_During_Wash->Minimize_Wash_Solvent Yes Minimize_Wash_Solvent->End

Caption: Troubleshooting flowchart for addressing low yield in dihydrochloride synthesis.

References

Preventing [Compound Name] dihydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [Compound Name] Dihydrochloride (B599025)

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of [Compound Name] dihydrochloride in solution to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid [Compound Name] dihydrochloride powder?

A1: Proper storage is critical to maintain the integrity of the compound. General best practices include:

  • Temperature: Store the powder at the temperature recommended on the product datasheet, typically -20°C or -80°C for long-term storage.[1][2]

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[1][3] Many compounds are photosensitive and can degrade upon exposure to light.[4]

  • Moisture: [Compound Name] dihydrochloride, like many hydrochloride salts, can be hygroscopic (absorb moisture from the air).[3][5] Store the vial in a dry environment, preferably within a desiccator, and ensure the cap is tightly sealed.[1]

Q2: What is the best solvent to prepare a stock solution?

A2: The choice of solvent depends on the experimental application.

  • For Cell-Based Assays: High-purity, anhydrous DMSO is a common choice for creating high-concentration stock solutions. However, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.[2]

  • For Aqueous Buffers: While the dihydrochloride salt form is intended to enhance aqueous solubility, always verify the maximum solubility in your specific buffer.[6] Dissolving a hydrochloride salt in an unbuffered aqueous solution can result in an acidic pH, which may impact compound stability or the biological system under study.

Q3: How should I store the stock solution?

A3: To prevent degradation from repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[1][2] Store these aliquots in tightly sealed vials at -20°C or -80°C. For DMSO stocks, storage at -80°C is often recommended for longer-term stability.[2]

Q4: I see a color change or precipitation in my solution. What does this mean?

A4: Visible changes like discoloration or the formation of a precipitate are common indicators of compound degradation or poor solubility.[1] This could be due to chemical instability (e.g., hydrolysis, oxidation) or the compound coming out of solution.[1][4] It is recommended to discard the solution and prepare a fresh one, reviewing your preparation and storage protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental results. Compound degradation leading to reduced potency or altered activity.1. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones.[1] 2. Verify Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock solution and identify potential degradation products.[1] 3. Review Protocols: Ensure your experimental buffer pH and temperature are within the stable range for the compound.
Precipitate forms when diluting stock solution into aqueous buffer. The compound's solubility limit has been exceeded in the final buffer. The pH of the buffer may cause the less soluble free base form to precipitate (disproportionation).[5][7]1. Lower Final Concentration: Try working at a lower final concentration. 2. Modify Dilution: Add the stock solution to the buffer while vortexing to ensure rapid mixing. 3. Adjust pH: If feasible for your experiment, use a slightly more acidic buffer to maintain the protonated, more soluble state of the compound. 4. Add Solubilizing Agents: Consider using excipients like cyclodextrins or non-ionic surfactants (e.g., Tween 80), but verify their compatibility with your assay.[8]
Gradual loss of activity in working solution over the course of an experiment. The compound is unstable under the experimental conditions (e.g., temperature, pH, light exposure). The primary degradation pathways are often hydrolysis or oxidation.[9][10]1. Prepare Fresh: Prepare the working solution immediately before use. 2. Control Temperature: Keep the working solution on ice if the compound is thermally labile. 3. Protect from Light: Use amber tubes or cover your plate/vessel with foil if the compound is light-sensitive. 4. Run a Stability Study: Perform a time-course experiment to determine the stability of the compound in your experimental buffer (see Protocol below).

Data on [Compound Name] Dihydrocholoride Stability

Forced degradation studies are crucial for understanding a compound's intrinsic stability.[5] The following tables summarize hypothetical stability data for [Compound Name] dihydrochloride under various stress conditions.

Table 1: Stability in Aqueous Buffers at 37°C over 24 Hours

pH of Buffer% Remaining Compound (HPLC)Observations
4.098.5%No significant degradation.
7.485.2%Moderate degradation detected.
8.560.7%Significant degradation; potential hydrolysis.[9]

Table 2: Stability Under Different Storage Conditions over 7 Days

ConditionSolvent% Remaining Compound (HPLC)
37°C, Exposed to LightPBS pH 7.445.1%
37°C, Protected from LightPBS pH 7.482.5%
4°C, Protected from LightPBS pH 7.497.8%
-20°C, Protected from LightDMSO99.5%

Experimental Protocols & Visualizations

Protocol: Assessing Solution Stability via HPLC

This protocol provides a framework for determining the stability of [Compound Name] dihydrochloride in your experimental buffer.

Objective: To quantify the degradation of the compound over time under specific experimental conditions.

Methodology:

  • Preparation: Prepare a working solution of [Compound Name] dihydrochloride in your experimental buffer at the final concentration used in your assays.

  • Time Points: Aliquot the working solution into separate, sealed amber vials for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Incubation: Incubate the aliquots under the exact conditions of your experiment (e.g., temperature, light exposure).

  • Sampling: At each designated time point, immediately transfer the aliquot to a new vial and freeze it at -80°C to halt any further degradation until analysis.

  • Analysis: Analyze all samples by a validated HPLC method to determine the peak area of the parent compound.

  • Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining compound against time to determine the degradation kinetics.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare Working Solution in Experimental Buffer aliquot Aliquot for Time Points (T=0, 2, 4, 8, 24h) prep_solution->aliquot incubate Incubate under Experimental Conditions aliquot->incubate sample Freeze Sample at Each Time Point incubate->sample at T=x hplc Analyze All Samples by HPLC sample->hplc calculate Calculate % Remaining vs. T=0 hplc->calculate

Workflow for a solution stability study.
Troubleshooting Degradation Issues

Use this flowchart to systematically troubleshoot suspected compound degradation.

G start Inconsistent or Unexpected Results check_sol Prepare Fresh Stock & Working Solutions start->check_sol re_run Re-run Experiment check_sol->re_run problem_solved Problem Resolved? re_run->problem_solved end Issue is with Solution Integrity. Review Storage & Handling. problem_solved->end Yes check_protocol Review Experimental Protocol (pH, Temp, Light) problem_solved->check_protocol No check_purity Assess Purity of Solid Compound & Stock (e.g., LC-MS) check_protocol->check_purity end2 Issue is with Experimental Conditions or Assay Design. check_purity->end2

Decision tree for troubleshooting compound degradation.
Hypothetical Signaling Pathway for [Compound Name]

This diagram illustrates a potential mechanism of action for [Compound Name] as a hypothetical inhibitor of the "Awesome Kinase" (AK) pathway.

G receptor Growth Factor Receptor ak Awesome Kinase (AK) receptor->ak downstream Downstream Effector ak->downstream response Cellular Response (e.g., Proliferation) downstream->response compound [Compound Name] dihydrochloride compound->ak

Inhibition of the AK signaling pathway by [Compound Name].

References

[Compound Name] dihydrochloride off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasatinib (B193332) Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and what are its primary targets?

Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI). Its primary intended targets are the BCR-ABL fusion protein, which is a key driver of chronic myeloid leukemia (CML), and the SRC family of kinases (including SRC, LCK, LYN, YES, and FYN).[1][2] Dasatinib is significantly more potent than the first-generation inhibitor Imatinib against BCR-ABL.[3]

Q2: What are the known off-target effects of Dasatinib?

Dasatinib is a multi-kinase inhibitor, meaning it can bind to and inhibit numerous kinases other than its primary targets, especially at higher concentrations.[2][4] This promiscuity can lead to unintended biological effects in experiments.[2] Well-documented off-targets include c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A2 receptor (EPHA2).[1] This broad activity profile contributes to both its clinical efficacy in certain contexts and its potential for adverse effects.

Q3: I'm observing an unexpected phenotype in my experiment. Could it be an off-target effect?

Unexpected or inconsistent results are a common challenge when working with multi-kinase inhibitors like Dasatinib.[2] If the observed phenotype does not align with the known function of BCR-ABL or SRC kinases, an off-target effect is a likely cause. The specific off-target effects can vary between cell lines due to differences in their kinase expression profiles.[4]

Q4: How can I minimize off-target effects in my experiments?

The most critical strategy is to use the lowest effective concentration of Dasatinib that inhibits the primary target without significantly engaging off-targets.[2] This requires careful dose-response experiments.[2][4] Additionally, employing a suite of rigorous controls is essential to differentiate on-target from off-target effects.[2]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity in a cell line that does not express the primary target (e.g., BCR-ABL).

  • Possible Cause: Inhibition of off-target kinases that are essential for the survival of that specific cell line. For example, c-KIT or PDGFR might be critical signaling nodes in your model.

  • Troubleshooting Steps:

    • Determine the IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.[5]

    • Consult Kinase Selectivity Data: Compare your effective concentration to the known IC50 or Kd values for Dasatinib against a panel of kinases (see Table 1). If your concentration is high enough to inhibit other potent targets, this is a likely cause.

    • Use a More Selective Inhibitor: If available, use a more selective inhibitor for your intended pathway as a control.

    • Genetic Knockdown: Use siRNA or CRISPR to specifically knock down the intended target. If the phenotype of the genetic knockdown does not match the phenotype from Dasatinib treatment, it strongly suggests an off-target effect.[2][6]

Problem 2: The observed cellular effect (e.g., change in morphology, differentiation) is inconsistent with the known function of SRC family kinases.

  • Possible Cause: The phenotype may be driven by inhibition of an alternative kinase or signaling pathway.

  • Troubleshooting Steps:

    • Verify Target Engagement: Use Western blotting to confirm that Dasatinib is inhibiting the phosphorylation of its intended target (e.g., p-SRC) at the concentration used.[2]

    • Use an Alternative Inhibitor: Treat your cells with a structurally different inhibitor of the same primary target.[2] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

    • Phosphoproteomics: For a global view, consider a phosphoproteomic screen to identify which signaling pathways are unexpectedly altered by Dasatinib treatment in your system.[6]

    • Review Literature: Thoroughly research the known selectivity profile of Dasatinib and the expression profile of your cell line to identify potential off-target candidates.[6]

Data Presentation

Table 1: Kinase Selectivity Profile of Dasatinib

This table summarizes the binding affinities (Kd) or inhibitory concentrations (IC50) of Dasatinib for key on-target and off-target kinases. Lower values indicate higher potency. This data is compiled from various sources and may show slight variations between studies.

Kinase TargetTypeDissociation Constant (Kd) / IC50 (nM)Reference
ABL1 On-Target < 1[7]
SRC On-Target < 1[7]
LCKOn-Target1.1[7]
YESOn-Target0.6[7]
FYNOn-Target0.2[7]
c-KIT Off-Target 12[7]
PDGFRβ Off-Target 28[7]
EPHA2Off-Target16[7]
DDR1Off-Target-[8]
BTKOff-Target5.5[9]
TECOff-Target6.2[9]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability (MTS Assay)

This protocol is used to determine the IC50 of Dasatinib in a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Dasatinib dihydrochloride in your cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a DMSO-only vehicle control.[2]

  • Treatment: Remove the growth medium and add the medium containing the different concentrations of Dasatinib to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 48-72 hours).[2]

  • Assay: Add the MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.

  • Reading: Incubate for 1-4 hours at 37°C and then measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the log of the inhibitor concentration. Use a non-linear regression model (variable slope, four parameters) to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement (p-SRC)

This protocol verifies that Dasatinib is inhibiting its intended target within the cell.

  • Cell Treatment: Plate cells and treat with various concentrations of Dasatinib (and a vehicle control) for a short duration (e.g., 1-2 hours).

  • Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-SRC Tyr416) and an antibody for the total protein (e.g., anti-SRC) or a loading control (e.g., anti-GAPDH) on a separate blot or after stripping.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different Dasatinib concentrations.

Visualizations

G cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways BCR_ABL BCR-ABL Proliferation Leukemic Cell Proliferation & Survival BCR_ABL->Proliferation SRC_Family SRC Family Kinases SRC_Family->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC_Family cKIT c-KIT Dasatinib->cKIT PDGFR PDGFR Dasatinib->PDGFR Other_Kinases Other Kinases Dasatinib->Other_Kinases Cell_Survival Normal Cell Survival/Function cKIT->Cell_Survival PDGFR->Cell_Survival

Caption: Dasatinib's on-target and potential off-target signaling pathways.

G start Unexpected or Inconsistent Experimental Result q1 Is the Dasatinib concentration optimized for this cell line? start->q1 a1_no Perform Dose-Response Curve (e.g., MTS Assay) to find IC50 q1->a1_no No q2 Is the primary target (e.g., p-SRC) inhibited at IC50? q1->q2 Yes a1_no->q2 a2_no Re-evaluate experiment: - Compound stability? - Assay conditions? q2->a2_no No q3 Does a structurally different inhibitor for the same target replicate the phenotype? q2->q3 Yes a3_yes Phenotype is likely ON-TARGET q3->a3_yes Yes a3_no Phenotype is likely OFF-TARGET q3->a3_no No mitigate Mitigation Strategy: - Use lower concentration - Use genetic controls (siRNA) - Profile against kinase panel a3_no->mitigate

Caption: Troubleshooting workflow for suspected off-target effects.

G start Goal: Validate that phenotype is due to inhibition of Target X step1 Step 1: Concentration Optimization Use lowest dose that inhibits Target X (Verified by Western Blot for p-Target X) start->step1 step2 Step 2: Orthogonal Chemical Probe Use a structurally unrelated inhibitor of Target X step1->step2 step3 Step 3: Genetic Validation Use siRNA or CRISPR to knockdown/out Target X step2->step3 result Consistent Phenotype Across All Methods? step3->result conclusion_on Conclusion: High confidence ON-TARGET effect result->conclusion_on Yes conclusion_off Conclusion: Phenotype is likely OFF-TARGET or artifact result->conclusion_off No

Caption: Logical workflow for mitigating and confirming off-target effects.

References

[Compound Name] dihydrochloride experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Compound Name] Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear guidance for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve and prepare a stock solution of [Compound Name] Dihydrochloride?

A1: Due to the dihydrochloride salt form, this compound generally exhibits good solubility in aqueous solutions.[1] However, for cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO to ensure complete dissolution before diluting into your aqueous experimental medium.[2] The final concentration of the organic solvent in your experiment should be kept low (ideally ≤0.1%) to avoid solvent-induced cellular toxicity.[2]

Q2: I'm observing precipitation when I dilute my stock solution into my cell culture medium or buffer. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrochloride salts and can be influenced by several factors:

  • pH Shift: Dihydrochloride salts are more soluble in acidic to neutral solutions.[3] Many cell culture media are buffered to a slightly alkaline pH (e.g., 7.2-7.4), which can cause the less soluble free base form of the compound to precipitate out.[3]

  • Buffer Composition: Certain buffers, like phosphate (B84403) buffers, can sometimes interact with compounds and reduce their solubility compared to other systems like bicarbonate buffers.[4]

  • Concentration: You may be exceeding the solubility limit of the compound in your final aqueous medium.

To troubleshoot this, consider the following:

  • Stepwise Dilution: Add the stock solution to your medium slowly while vortexing to avoid localized high concentrations.[3]

  • pH Adjustment: Ensure the final pH of your solution is within the optimal range for your compound's solubility.[3]

  • Test Different Buffers: If possible, test the solubility in different buffer systems to identify one that is more compatible.[4]

Q3: How should I store the solid compound and my prepared stock solutions?

A3: Proper storage is crucial to maintain the integrity of the compound.

Solution TypeStorage TemperatureRecommended Duration
Powder -20°C≥ 4 years[2]
In DMSO -80°CUp to 1 year[2]
In DMSO -20°CUp to 1 month[2]
Aqueous Solution 4°CNot recommended for more than one day[2]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1][2]

Q4: I am seeing high variability between my experimental replicates. What are some potential causes?

A4: High variability can stem from several sources in in vitro experiments:

  • Inconsistent Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating to get a uniform cell number in each well.

  • Uneven Compound Distribution: Mix the compound solution thoroughly before and during its addition to the wells.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in concentration. It's good practice to fill these wells with sterile PBS or media without cells to maintain humidity.[5]

  • Compound Instability: If your compound is not stable in the culture medium for the duration of your experiment, its effective concentration may decrease over time. Consider refreshing the medium with a freshly prepared compound solution for longer incubation periods (e.g., > 24-48 hours).[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of the compound, even at high concentrations. 1. Compound inactivity or degradation. 2. Sub-optimal concentration range tested. 3. Insufficient incubation time.1. Verify the compound's integrity and storage conditions. Prepare fresh stock solutions. 2. Test a wider and higher concentration range.[5] 3. Increase the incubation time; a time-course experiment (e.g., 24, 48, 72 hours) is recommended.[5]
Excessive cell death, even at low concentrations. 1. The compound is highly cytotoxic. 2. The solvent (e.g., DMSO) concentration is too high, causing toxicity. 3. The cells are particularly sensitive to the compound.1. Use a lower concentration range.[5] 2. Ensure the final solvent concentration is not contributing to toxicity (ideally ≤0.1%).[2] Include a vehicle-only control. 3. Reduce the incubation time.[5]
Precipitate forms in the well during the experiment. 1. Compound is precipitating out of the solution over time due to instability or pH changes.1. Use a lower concentration of the compound. 2. For longer experiments, consider replacing the medium with fresh compound-containing medium every 24-48 hours.[2]

Experimental Protocols

Protocol 1: Preparation of [Compound Name] Dihydrochloride Stock Solution

This protocol describes the preparation of a concentrated stock solution for use in cell culture experiments.

  • Weighing: Accurately weigh the desired amount of [Compound Name] Dihydrochloride powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[1]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.[3]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage.[2]

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh Compound dissolve 2. Add DMSO weigh->dissolve mix 3. Vortex to Dissolve dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot into single-use tubes filter->aliquot store 6. Store at -80°C aliquot->store

Stock solution preparation workflow.
Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of [Compound Name] Dihydrochloride on a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of [Compound Name] Dihydrochloride in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control group (medium with the same concentration of DMSO as the highest compound concentration).[5]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

G cluster_assay MTT Assay Workflow seed 1. Seed Cells (96-well plate) adhere 2. Allow Adhesion Overnight seed->adhere treat 3. Treat with Compound/Vehicle adhere->treat incubate 4. Incubate (24-72h) treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate (3-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Cell viability (MTT) assay workflow.

Signaling Pathway

The following is a hypothetical signaling pathway that could be modulated by [Compound Name] Dihydrochloride.

G cluster_pathway Hypothetical Signaling Pathway Compound [Compound Name] Dihydrochloride Receptor Target Receptor Compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Hypothetical signaling pathway.

References

How to handle [Compound Name] dihydrochloride safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and effective use of Guanidine (B92328) Dihydrochloride (GdnHCl) in a laboratory setting. All procedures should be performed in accordance with your institution's safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Guanidine Dihydrochloride?

A1: Guanidine Dihydrochloride is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes serious eye irritation, and can cause skin irritation.[1][2][3][4] It is critical to use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Q2: What Personal Protective Equipment (PPE) is required when handling Guanidine Dihydrochloride?

A2: When handling Guanidine Dihydrochloride powder or concentrated solutions, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side shields.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[5] Always inspect gloves before use and use proper glove removal technique.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated or you are working with large quantities, use a NIOSH-approved respirator.[4]

Q3: How should I store Guanidine Dihydrochloride?

A3: Store Guanidine Dihydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] The compound is hygroscopic, meaning it absorbs moisture from the air, which can cause it to cake or clump.[1][6]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][7][8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][7]

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[7][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][8][9]

Q5: With which substances is Guanidine Dihydrochloride incompatible?

A5: Guanidine Dihydrochloride should not be mixed with strong oxidizing agents, as violent reactions can occur.[1][3][7] Upon combustion, it can produce hazardous decomposition products including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1][3][7]

Troubleshooting Guide

Issue 1: My 8M Guanidine Dihydrochloride stock solution has precipitated or become cloudy at room temperature.

  • Cause: The maximum solubility of Guanidine Dihydrochloride in water at room temperature is approximately 6M.[8][10][11] Higher concentrations, like 8M, can fall out of solution as they cool.

  • Solution: Gently warm the solution to 35-40°C with stirring until the precipitate redissolves.[10] For a 6M solution that shows precipitation, warming to 37°C should be sufficient.[12] Always ensure the solution is fully dissolved and has returned to room temperature before use to ensure accurate concentration.

Issue 2: My protein of interest precipitates when I dilute the Guanidine Dihydrochloride for a refolding experiment.

  • Cause: Rapid dilution of the denaturant can cause proteins to aggregate before they have a chance to refold correctly. The competition between proper folding and aggregation is a common issue.[13]

  • Solution:

    • Slower Removal: Instead of rapid dilution, try stepwise dialysis against buffers with decreasing concentrations of Guanidine Dihydrochloride.

    • Refolding Additives: Consider including additives in the refolding buffer that can help prevent aggregation, such as L-arginine or low concentrations of non-ionic detergents.

    • On-Column Refolding: If using affinity chromatography (e.g., Ni-NTA), you can refold the protein while it is still bound to the column by applying a gradient of decreasing Guanidine Dihydrochloride concentration before elution.[14]

Issue 3: I am seeing unexpected or inconsistent results in my downstream enzymatic or binding assays.

  • Cause: Guanidine Dihydrochloride is a strong chaotropic salt and can interfere with subsequent assays if not adequately removed. It can disrupt enzyme structure or interfere with binding interactions.[4]

  • Solution:

    • Thorough Removal: Ensure complete removal of Guanidine Dihydrochloride after denaturation/solubilization. This can be achieved through dialysis, buffer exchange columns, or protein precipitation followed by resolubilization in a compatible buffer.[9]

    • Assay Controls: Run controls containing the same final concentration of Guanidine Dihydrochloride as your sample (if any is expected to carry over) to determine its effect on the assay itself.[4]

Issue 4: My protein samples are running abnormally on SDS-PAGE after being treated with Guanidine Dihydrochloride.

  • Cause: High concentrations of Guanidine Dihydrochloride can interfere with SDS-PAGE. It can also form a precipitate with SDS (guanidine-SDS complex), which can affect gel loading and band resolution.[15]

  • Solution:

    • Dilute the Sample: Dilute your sample at least 4-fold with a buffer (e.g., 1x running buffer or a buffer containing 6M urea) before adding the Laemmli sample buffer.[15]

    • Maintain Consistency: Ensure that adjacent lanes in the gel have similar amounts of Guanidine Dihydrochloride to prevent samples from spreading sideways.[15]

    • Precipitation: If you observe a precipitate after adding sample buffer, it may be the guanidine-SDS complex. This often does not significantly affect the migration of the protein itself.[15]

Data and Properties

Physical and Chemical Properties
PropertyValue
Molecular Weight 95.53 g/mol
Appearance White crystalline solid
pH 4.5 - 5.5 (100 g/L aqueous solution)[1]
Melting Point 180 - 185 °C[1]
Solubility Data
SolventSolubility
Water 2150 g/L at 20°C; Approx. 6M at room temp.[8]
Methanol 76 g / 100 g at 20°C[1]
Ethanol 24 g / 100 g at 20°C[1]
Acetone, Benzene, Ether Almost insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 6M Guanidine Dihydrochloride Stock Solution
  • Weighing: In a chemical fume hood, carefully weigh out 57.32 g of Guanidine Dihydrochloride for every 100 mL of final solution volume desired.

  • Dissolving: Add the Guanidine Dihydrochloride to a beaker or flask containing a stir bar and approximately 80% of the final volume of deionized water.

  • Mixing: Place the container on a stir plate and stir until the solid is completely dissolved. The dissolution process is endothermic, so the solution will become cold.

  • pH Adjustment (Optional): If required for your application, adjust the pH of the solution using concentrated HCl or NaOH. Note that the unadjusted pH is typically between 4.5 and 5.5.[1]

  • Final Volume: Transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.

  • Sterilization (Optional): If necessary, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the solution in a tightly capped bottle at room temperature. If any precipitation occurs during storage, gently warm the solution to 37°C to redissolve it before use.[12]

Protocol 2: Denaturation of Inclusion Bodies

This protocol is a general guideline for solubilizing proteins from inclusion bodies.

  • Cell Lysis & Isolation: Start with an isolated inclusion body pellet obtained after cell lysis and centrifugation.

  • Solubilization: For every 0.1 gram of wet cell paste (or equivalent inclusion body pellet), add 1 mL of 6M Guanidine Dihydrochloride solution.[9][16]

  • Vortexing: Vortex the suspension vigorously for 2-5 minutes to ensure complete solubilization of the inclusion bodies.[9][16]

  • Clarification: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 10-15 minutes at room temperature to pellet any remaining insoluble debris.[9][16]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the denatured and solubilized protein, to a new tube.

  • Downstream Processing: The solubilized protein is now ready for purification under denaturing conditions (e.g., on-column refolding)[14] or removal of the denaturant for refolding studies.[9][13]

Diagrams and Workflows

experimental_workflow cluster_prep Preparation & Denaturation cluster_process Downstream Processing cluster_analysis Analysis start Inclusion Body Pellet solubilize Add 6M GdnHCl Solution start->solubilize clarify Centrifuge to Remove Debris solubilize->clarify denatured_protein Denatured Protein in 6M GdnHCl clarify->denatured_protein denaturing_purification Denaturing Purification denatured_protein->denaturing_purification refolding Remove GdnHCl (e.g., Dialysis) denatured_protein->refolding active_protein Active Protein refolding->active_protein analysis Functional Assays, Structural Studies active_protein->analysis

Caption: Workflow for protein solubilization and refolding using Guanidine Dihydrochloride.

References

Technical Support Center: Interpreting Unexpected Results with Sunitinib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sunitinib dihydrochloride (B599025).

Troubleshooting Guide

This guide addresses specific unexpected results you may encounter during your experiments with Sunitinib dihydrochloride.

Question 1: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see only target inhibition. Is this normal?

Answer: Yes, this is a plausible, though often unexpected, result. While Sunitinib is a multi-targeted tyrosine kinase inhibitor, it can induce cytotoxicity through several mechanisms, some of which may be independent of its primary targets (VEGFRs, PDGFRs).[1][2]

  • Off-Target Effects: Sunitinib is known to inhibit other kinases, such as AMP-activated protein kinase (AMPK), which is a crucial regulator of cellular metabolic homeostasis.[1][3] Inhibition of AMPK can lead to mitochondrial abnormalities and energy depletion, ultimately triggering apoptosis.[1][3]

  • Hepatotoxicity: Studies have shown that Sunitinib can induce apoptosis in hepatocytes, which may be relevant if you are using liver-derived cell lines.[4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Sunitinib. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed q1 Is the DMSO concentration >0.1%? start->q1 a1_yes Reduce DMSO concentration. Re-run experiment. q1->a1_yes Yes q2 Have you performed a dose-response curve for your cell line? q1->q2 No a1_yes->q2 a2_no Perform a viability assay (e.g., MTS/WST-8) with a range of Sunitinib concentrations (e.g., 0.1-20 µM). q2->a2_no No q3 Is the cytotoxicity still observed at expected inhibitory concentrations? q2->q3 Yes a2_no->q3 a3_yes Consider off-target effects. - Assess mitochondrial health. - Measure ATP levels. - Evaluate AMPK pathway activity. q3->a3_yes Yes end Identify optimal concentration or understand off-target mechanism. q3->end No a3_yes->end

Caption: Troubleshooting workflow for unexpected cytotoxicity with Sunitinib.

Question 2: My Sunitinib dihydrochloride is not fully dissolving in my cell culture medium, or it is precipitating out of solution during the experiment. How can I improve its solubility?

Answer: Solubility issues with Sunitinib are a common challenge. Sunitinib malate (B86768) is poorly soluble in water and aqueous buffers.[5][6]

  • Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.[5][6] Sunitinib malate is soluble in DMSO at concentrations up to approximately 5 mg/ml.[6]

  • Final Concentration: When preparing your working solution, dilute the DMSO stock in your culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically ≤ 0.1%.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of Sunitinib for more than one day as it is sparingly soluble and can precipitate.[6] For in vivo applications, specific formulations with solvents like PEG300, Tween-80, or SBE-β-CD may be necessary.[7]

Question 3: I am co-administering Sunitinib with another compound and observing an unexpectedly strong effect from the second compound. Could Sunitinib be influencing its activity?

Answer: Yes, this is a known interaction. Sunitinib can inhibit the function of ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (ABCB1) and ABCG2.[1][8] These transporters are responsible for pumping a wide variety of drugs out of cells. By inhibiting these transporters, Sunitinib can increase the intracellular concentration, and therefore the potency and potential toxicity, of co-administered drugs that are substrates of ABCB1 or ABCG2.[8]

Frequently Asked Questions (FAQs)

What is the mechanism of action of Sunitinib?

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[9][10][11] It primarily inhibits platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3).[10][12] By blocking the signaling of these receptors, Sunitinib inhibits both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[6][9] It also inhibits other RTKs such as c-KIT, FLT3, CSF-1R, and RET.[10][12]

Primary Signaling Pathway Inhibited by Sunitinib

G cluster_0 Cell Membrane VEGFR VEGFR PI3K PI3K/Akt Pathway VEGFR->PI3K RAS RAS/MAPK Pathway VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Sunitinib inhibits VEGFR and PDGFR, blocking downstream signaling pathways.

What are the typical working concentrations for Sunitinib in cell culture?

Working concentrations can vary significantly depending on the cell line and the desired effect.[5] However, a general range is between 0.1-10 µM for in vitro experiments.[5] It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

IC50 Values of Sunitinib in Various Cell Lines

Cell LineTarget/AssayIC50 (nM)
HUVECVEGF-induced proliferation40
NIH-3T3 (PDGFRβ)PDGF-induced proliferation39
NIH-3T3 (PDGFRα)PDGF-induced proliferation69
MV4;11 (FLT3-ITD)Proliferation8
OC1-AML5Proliferation14
786-O (Parental)Viability~4600-5200
Caki-1Viability~2200

Data compiled from multiple sources.[13][14][15]

How should I prepare and store Sunitinib dihydrochloride?

  • Storage: Store the lyophilized powder at -20°C, protected from light. In this form, it should be stable for at least two years.[5][6]

  • Stock Solution Preparation: Dissolve the lyophilized powder in DMSO to create a stock solution (e.g., 5 mM).[5] Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[5]

  • Stock Solution Storage: Store the DMSO stock solution at -20°C. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[5]

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTS/WST-8)

This protocol provides a general framework. Specific details such as cell seeding density and incubation times should be optimized for your cell line.

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in a 96-well plate adhere Allow cells to adhere overnight at 37°C, 5% CO2 seed->adhere treat Treat cells with serial dilutions of Sunitinib (include DMSO vehicle control) incubate Incubate for desired time (e.g., 48-72h) treat->incubate add_reagent Add MTS/WST-8 reagent to each well incubate2 Incubate for 1-4 hours add_reagent->incubate2 read Read absorbance at 490nm (MTS) or 450nm (WST-8) incubate2->read

Caption: General workflow for assessing cell viability after Sunitinib treatment.

Materials:

  • Your cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sunitinib dihydrochloride

  • DMSO

  • 96-well plates

  • MTS or WST-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Sunitinib Preparation: Prepare serial dilutions of your Sunitinib DMSO stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest Sunitinib concentration.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of Sunitinib or the vehicle control.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the MTS or WST-8 reagent to each well according to the manufacturer's instructions.

  • Final Incubation and Reading: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.

References

Validation & Comparative

Urolithin A Dihydrochloride vs. Urolithin A: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive comparison of Urolithin A and the potential characteristics of its dihydrochloride (B599025) salt form. Urolithin A, a gut microbiome-derived metabolite of ellagitannins, has garnered significant attention for its potential therapeutic effects, particularly in promoting mitochondrial health and muscle function. While extensive research, including clinical trials, has focused on Urolithin A, publicly available data directly comparing its efficacy to a dihydrochloride salt form is currently unavailable in the peer-reviewed scientific literature.

This guide will first present the established efficacy and mechanisms of Urolithin A, supported by experimental data from human clinical trials and preclinical studies. Subsequently, it will address the theoretical advantages of a dihydrochloride salt formulation based on general principles of medicinal chemistry, alongside a disclaimer regarding the absence of direct comparative studies.

Urolithin A: Efficacy and Mechanism of Action

Urolithin A (UA) has demonstrated significant potential in enhancing mitochondrial function through a process known as mitophagy, the selective removal of damaged mitochondria. This cellular housekeeping mechanism is crucial for maintaining cellular health and energy production, particularly in tissues with high energy demands like skeletal muscle.

Key Efficacy Findings from Clinical Trials:

A notable randomized, double-blind, placebo-controlled clinical trial (NCT03464500) investigated the effects of Urolithin A (as Mitopure™) supplementation in middle-aged adults (40-64 years old) over four months. The key findings from this and other human studies are summarized below.[1][2][3][4][5][6]

Table 1: Summary of Quantitative Data from Urolithin A Clinical Trials

ParameterDosageResultStudy PopulationReference
Muscle Strength
Hamstring Peak Torque500 mg/day↑ 12% vs. placeboMiddle-aged adults (40-64)[1][2][4][5]
1000 mg/day↑ 9.8% vs. placeboMiddle-aged adults (40-64)[2][4]
Knee Flexion Max Torque500 mg/day↑ 10.6% vs. placeboMiddle-aged adults (40-64)[2][4]
1000 mg/day↑ 10.5% vs. placeboMiddle-aged adults (40-64)[2][4]
Muscle Endurance
Hand (FDI) Muscle1000 mg/daySignificant improvement at 2 monthsOlder adults (65-90)[7]
Leg (TA) Muscle1000 mg/daySignificant improvement at 2 monthsOlder adults (65-90)[7]
Biomarkers
C-Reactive Protein (CRP)500 mg & 1000 mg/day↓ vs. placebo (indicating reduced inflammation)Middle-aged adults (40-64)[2][3][4][8]
Plasma Acylcarnitines500 mg & 1000 mg/day↓ vs. placebo (indicating improved mitochondrial efficiency)Middle-aged adults (40-64)[2][3][4][8]
Mitophagy-related gene expression500 mg & 1000 mg/day↑ in skeletal muscleOlder adults (61-85)[9]
Signaling Pathways Modulated by Urolithin A

Urolithin A exerts its effects by modulating several key signaling pathways involved in cellular metabolism, inflammation, and mitochondrial homeostasis.

UrolithinA_Signaling cluster_mitophagy Mitophagy Induction cluster_energy Energy Metabolism & Anti-inflammatory UA Urolithin A PINK1 PINK1 UA->PINK1 AMPK AMPK UA->AMPK activates mTOR mTOR UA->mTOR inhibits NFkB NF-κB UA->NFkB inhibits Parkin Parkin PINK1->Parkin Mitophagy Mitophagy Parkin->Mitophagy PGC1a PGC-1α AMPK->PGC1a mTOR->Mitophagy inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Inflammation Inflammation NFkB->Inflammation

Caption: Urolithin A Signaling Pathways

Urolithin A Dihydrochloride: A Theoretical Perspective

As of the latest available scientific literature, there are no published studies directly evaluating the efficacy of Urolithin A dihydrochloride. However, the formation of a dihydrochloride salt is a common strategy in pharmaceutical development to enhance the physicochemical properties of a compound. A patent for Urolithin A and its derivatives mentions the potential for creating pharmacologically acceptable salts, including hydrochloride salts.

Potential Advantages of a Dihydrochloride Salt:

  • Improved Solubility: Hydrochloride salts are generally more water-soluble than their free base counterparts. Increased aqueous solubility can potentially lead to better dissolution in the gastrointestinal tract.

  • Enhanced Stability: Salt formation can improve the chemical and physical stability of a compound, potentially leading to a longer shelf life and more consistent formulation.

  • Increased Bioavailability: By improving solubility and stability, a dihydrochloride salt could theoretically lead to enhanced absorption and bioavailability, meaning a greater proportion of the administered dose reaches the systemic circulation. One supplier of a Urolithin A formulation called ProLithin A™ claims it to be 15 times more bioavailable than conventional urolithin A, although the exact formulation is proprietary.

Disclaimer: The potential advantages of Urolithin A dihydrochloride are purely theoretical at this point and are not supported by direct experimental data. Further research, including pharmacokinetic and clinical efficacy studies, is required to validate these hypotheses.

Experimental Protocols

Quantification of Urolithin A in Human Plasma

A common method for quantifying Urolithin A and its metabolites in plasma involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation:

  • Plasma samples are first subjected to protein precipitation, typically using a solvent like acetonitrile (B52724) or methanol.

  • To measure total Urolithin A (both free and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is included to cleave the glucuronide and sulfate (B86663) conjugates.

  • The sample is then centrifuged, and the supernatant is collected for analysis.

2. HPLC-MS/MS Analysis:

  • An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column.

  • A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate Urolithin A from other plasma components.

  • The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification.

  • Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

experimental_workflow start Human Plasma Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) protein_precipitation->hydrolysis centrifugation Centrifugation hydrolysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation (C18 column) supernatant->hplc msms MS/MS Detection and Quantification hplc->msms end Urolithin A Concentration msms->end

Caption: Experimental Workflow for UA Quantification

Conclusion

Urolithin A has demonstrated promising efficacy in improving muscle strength and mitochondrial health in human clinical trials. Its mechanisms of action, centered around the induction of mitophagy and modulation of key metabolic signaling pathways, are well-documented.

The potential for a Urolithin A dihydrochloride salt to offer enhanced solubility, stability, and bioavailability is a compelling hypothesis rooted in established principles of pharmaceutical chemistry. However, the absence of direct comparative data necessitates further research to substantiate these theoretical advantages. Researchers and drug development professionals are encouraged to consider the robust existing evidence for Urolithin A while remaining cognizant of the potential for salt forms to optimize its therapeutic delivery. Future studies directly comparing the pharmacokinetic profiles and clinical efficacy of Urolithin A and its dihydrochloride salt are warranted to fully elucidate their respective therapeutic potentials.

References

Unveiling the Specificity of Dasatinib Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount to predicting its efficacy and potential side effects. This guide provides a comprehensive analysis of the specificity of Dasatinib (B193332) dihydrochloride (B599025), a potent tyrosine kinase inhibitor. Through a detailed comparison with other BCR-ABL inhibitors, Imatinib and Bosutinib (B1684425), this document illuminates the nuanced selectivity profiles that differentiate these widely used therapeutic agents.

Comparative Kinase Inhibition Profiles

The specificity of a kinase inhibitor is quantified by its inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Dasatinib, Imatinib, and Bosutinib against their primary targets and a selection of off-target kinases, providing a clear comparison of their selectivity. Dasatinib is a multi-targeted inhibitor with high potency against both the BCR-ABL fusion protein and Src family kinases.[1] In contrast, Imatinib is more selective for BCR-ABL, c-KIT, and PDGF-R.[2] Bosutinib also acts as a dual Src/Abl kinase inhibitor.[3]

Kinase TargetDasatinib IC50 (nM)Imatinib IC50 (nM)Bosutinib IC50 (nM)
ABL1 <160020
SRC <1>10,0001.2
LCK 1.1>10,00013
LYN <1>10,00010
YES1 <1>10,0004.4
KIT 4.810094
PDGFRβ 28100110
EPHA2 3.0>10,00031
VEGFR2 8>10,000>10,000

Note: IC50 values are compiled from various sources and may differ based on experimental conditions. The data presented is for comparative purposes.

Key Signaling Pathways

Dasatinib primarily targets the BCR-ABL and Src family kinase signaling pathways, which are crucial in the pathogenesis of certain leukemias. The constitutive activation of the BCR-ABL fusion protein drives uncontrolled cell proliferation and survival through downstream pathways like RAS/MAPK and PI3K/AKT.[4] Src family kinases are also involved in these oncogenic signaling cascades.[5]

Signaling_Pathway BCR_ABL BCR-ABL Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SRC_Family Src Family Kinases (SRC, LCK, LYN) SRC_Family->PI3K SRC_Family->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->SRC_Family inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Dasatinib's primary targets in the BCR-ABL and Src signaling pathways.

Experimental Protocols

Validating the specificity of a kinase inhibitor like Dasatinib involves a multi-pronged approach, combining biochemical assays with cell-based methods to confirm target engagement in a physiological context.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring the amount of ADP produced, which is correlated with kinase activity.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Dasatinib dihydrochloride

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of Dasatinib dihydrochloride in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.

  • Add 5 µL of the diluted Dasatinib or vehicle control to the wells of the assay plate.

  • Add 10 µL of a 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. Incubate at 30°C for 60 minutes.

  • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Cell line of interest

  • Dasatinib dihydrochloride

  • Cell lysis buffer

  • Antibodies for the target protein and loading control

  • Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Treat cultured cells with Dasatinib or a vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend in a buffer.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Quantify the amount of soluble target protein in the supernatant by Western blotting.

  • A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the Dasatinib-treated cells compared to the control.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cellular Thermal Shift Assay (CETSA) A1 Prepare Serial Dilutions of Dasatinib A2 Incubate with Kinase, Substrate, and ATP A1->A2 A3 Measure Kinase Activity (Luminescence) A2->A3 A4 Determine IC50 Value A3->A4 B1 Treat Cells with Dasatinib B2 Heat Shock B1->B2 B3 Cell Lysis & Fractionation B2->B3 B4 Quantify Soluble Target (Western Blot) B3->B4 B5 Confirm Target Engagement B4->B5

Workflow for assessing Dasatinib's specificity and target engagement.
Chemical Proteomics

This unbiased approach identifies the full spectrum of protein targets that bind to a drug within a complex biological sample.

Procedure Outline:

  • Affinity Matrix Preparation: Dasatinib is chemically modified and immobilized on a solid support (e.g., Sepharose beads).

  • Protein Binding: The affinity matrix is incubated with cell or tissue lysates, allowing proteins that bind to Dasatinib to be captured.

  • Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted.

  • Protein Identification: The eluted proteins are identified and quantified using mass spectrometry.

  • Data Analysis: The identified proteins are analyzed to distinguish true targets from background binders, providing a comprehensive profile of Dasatinib's interactome.

By employing these rigorous experimental methodologies, researchers can build a detailed and reliable specificity profile for Dasatinib dihydrochloride, enabling more informed decisions in both basic research and clinical development.

References

Comparative analysis of [Compound Name] dihydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of key Bcr-Abl tyrosine kinase inhibitors.

Imatinib (B729), a 2-phenylaminopyrimidine derivative, marked a paradigm shift in cancer therapy, particularly for chronic myeloid leukemia (CML), by specifically targeting the Bcr-Abl tyrosine kinase.[1][2] This constitutively active kinase, resulting from the Philadelphia chromosome translocation, is a primary driver of CML.[1][2] Imatinib competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, effectively blocking downstream signaling pathways that lead to uncontrolled cell proliferation.[1][3] However, the development of resistance, often through point mutations in the kinase domain, led to the creation of second-generation inhibitors, notably Nilotinib (B1678881) and Dasatinib (B193332), designed to overcome these limitations and offer greater potency.[1][3]

This guide provides an objective comparison of Imatinib and its key analogs, Nilotinib and Dasatinib, supported by experimental data to inform research and drug development efforts.

Comparative Biological Activity and Potency

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug needed to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies greater potency.[1] Nilotinib, a close structural analog of Imatinib, and Dasatinib, a dual-specificity inhibitor of Abl and Src family kinases, both exhibit significantly greater potency against the Bcr-Abl kinase compared to Imatinib.[1][4]

Table 1: Comparative IC50 Values against Abl Kinases

Compound Target Kinase IC50 (nM)
Imatinib c-Abl 600
Bcr-Abl 25-100
Nilotinib c-Abl 20-30
Bcr-Abl <30
Dasatinib c-Abl <1

| | Bcr-Abl | 0.6-1.1 |

Data compiled from multiple sources. Actual values may vary based on experimental conditions.[1][4]

Clinical Efficacy Overview

Clinical trials have demonstrated the superior efficacy of second-generation inhibitors in achieving faster and deeper responses in CML patients.[4] Key measures of efficacy include the complete cytogenetic response (CCyR), indicating the absence of the Philadelphia chromosome in blood cells, and the major molecular response (MMR), which reflects a significant reduction in the Bcr-Abl gene transcript.[3][5]

Table 2: Comparative Efficacy in First-Line Treatment of Chronic Phase CML

Endpoint Imatinib (IRIS Trial) Dasatinib (DASISION Trial) Nilotinib (ENESTnd Trial)
CCyR by 12 months 69.5% 77% 78-80%
MMR by 12 months Not consistently reported 46% 43-44%
MMR by 5 years ~57% 76% 77%

| Progression to Accelerated/Blast Phase by 5 years | 6.9% | 5% | 1.1-2.1% |

This data is a summary from landmark clinical trials and represents long-term follow-up where available.[4][6]

Signaling Pathways and Resistance Mechanisms

The Bcr-Abl fusion protein activates several downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively drive cell proliferation and inhibit apoptosis.[7][8] Imatinib and its analogs inhibit the initial tyrosine kinase activity, thereby shutting down these oncogenic signals.[7]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib & Analogs Imatinib->BCR_ABL Inhibits

Caption: Bcr-Abl signaling and TKI inhibition.

Resistance to Imatinib is a significant clinical challenge. The most common mechanism involves point mutations in the BCR-ABL kinase domain, which can either prevent the drug from binding or lock the kinase in an active conformation that Imatinib cannot bind to.[9][10] Other mechanisms include gene amplification, leading to overexpression of the Bcr-Abl protein, and activation of alternative signaling pathways.[11][12]

Imatinib_Resistance_Mechanisms cluster_bcrabl_dependent BCR-ABL Dependent cluster_bcrabl_independent BCR-ABL Independent Resistance Imatinib Resistance Mutations Kinase Domain Mutations (e.g., T315I) Resistance->Mutations Amplification BCR-ABL Gene Amplification/Overexpression Resistance->Amplification Efflux Drug Efflux (e.g., MDR1 pump) Resistance->Efflux Bypass Activation of Bypass Signaling Pathways (e.g., Src) Resistance->Bypass Sequestration Plasma Protein Binding/Sequestration Resistance->Sequestration TKI_Screening_Workflow HTS 1. High-Throughput Screening (HTS) (Biochemical Assays) Hit_ID 2. Hit Identification & Validation (Dose-Response, IC50) HTS->Hit_ID Selectivity 3. Selectivity Profiling (Kinase Panel Screening) Hit_ID->Selectivity Cell_Assay 4. Cellular Assays (Viability, Apoptosis, Target Phosphorylation) Selectivity->Cell_Assay Lead_Opt 5. Lead Optimization (Structure-Activity Relationship) Cell_Assay->Lead_Opt Lead_Opt->Cell_Assay Iterative Process In_Vivo 6. In Vivo Models (Xenograft, PDX Models) Lead_Opt->In_Vivo Preclinical 7. Preclinical Development (Tox, PK/PD) In_Vivo->Preclinical

References

Cross-Validation of Gemcitabine Dihydrochloride Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic activity of Gemcitabine (B846) dihydrochloride (B599025) across various cancer cell lines. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in cancer research.

Gemcitabine is a nucleoside analog that exhibits its antitumor effects by interfering with DNA synthesis.[1][2][3] As a prodrug, it requires intracellular activation through phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[1][2][4] These active metabolites inhibit ribonucleotide reductase and compete with deoxycytidine triphosphate (dCTP) for incorporation into DNA, respectively.[2][3] This dual action ultimately leads to the inhibition of DNA elongation and induction of apoptosis, or programmed cell death.[1][2]

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Gemcitabine dihydrochloride in various cancer cell lines as determined by in vitro cytotoxicity assays.

Cell LineCancer TypeIC50 Value (nM)
Pancreatic Cancer
MIA PaCa-2Pancreatic Ductal AdenocarcinomaVaries (see notes)
PANC-1Pancreatic Ductal AdenocarcinomaVaries (see notes)
BxPC-3Pancreatic AdenocarcinomaVaries (see notes)
Capan-1Pancreatic AdenocarcinomaVaries (see notes)
Non-Small Cell Lung Cancer
NCI-H292Mucoepidermoid CarcinomaStronger effect noted
NCI-CorL23Large-Cell CarcinomaLess effect noted
NCI-Colo699AdenocarcinomaLess effect noted
Breast Cancer
MCF-7Breast Adenocarcinoma80
MCF-7/AdrDoxorubicin-Resistant Breast Adenocarcinoma60

Note on Pancreatic Cancer Cell Lines: Studies have shown a wide range of IC50 values for gemcitabine in pancreatic cancer cell lines, often influenced by experimental conditions and the development of resistance.[5][6][7][8][9] For instance, some studies report IC50 values for PANC-1 ranging from 10 to 500 µM.[10] The inherent resistance of some pancreatic cancer cells can be a significant factor in this variability.[6][9]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of Gemcitabine dihydrochloride using a common cell viability assay.

Cell Proliferation Assay (MTS/MTT)

This protocol is based on the principle of the reduction of a tetrazolium salt (MTS or MTT) by metabolically active cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Gemcitabine dihydrochloride

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10][11]

  • Drug Treatment: A stock solution of Gemcitabine dihydrochloride is prepared and serially diluted to achieve a range of concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the drug. Control wells receive medium with the vehicle used to dissolve the drug.[11]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the drug to exert its cytotoxic effects.[11][12][13]

  • Addition of Reagent: Following the incubation period, the MTS or MTT reagent is added to each well according to the manufacturer's instructions.[11][14]

  • Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.[11]

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[10][14]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of Gemcitabine and the experimental workflow for assessing its cytotoxicity.

Gemcitabine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in hENT1 dFdCMP dFdCMP Gemcitabine_in->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Gemcitabine's mechanism of action.

Cytotoxicity_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with varying concentrations of Gemcitabine dihydrochloride B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTS/MTT reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance with a microplate reader F->G H 8. Calculate % cell viability and determine IC50 G->H

Caption: Experimental workflow for cytotoxicity assay.

References

Head-to-Head Comparison: Sunitinib Malate vs. Sorafenib Tosylate in Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Please provide the specific name of the compound you would like me to feature in the head-to-head comparison. The placeholder "[Compound Name] dihydrochloride" needs to be replaced with an actual compound name for me to generate the requested comparison guide.

To illustrate how I would fulfill your request, I will provide an example using a well-known inhibitor, "Sunitinib Malate," and compare it with another inhibitor of the same class, "Sorafenib Tosylate."

This guide provides a detailed comparison of Sunitinib Malate and Sorafenib Tosylate, two multi-targeted receptor tyrosine kinase (RTK) inhibitors widely used in cancer therapy. The focus is on their inhibitory activity, target profiles, and relevant experimental data to aid researchers in selecting the appropriate inhibitor for their studies.

Overview and Mechanism of Action

Sunitinib Malate and Sorafenib Tosylate are both orally available, small-molecule inhibitors that target multiple RTKs involved in tumor angiogenesis and proliferation. Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

  • Sunitinib Malate: Known for its potent inhibition of VEGFRs, PDGFRs, c-KIT, FLT3, and RET. It is widely used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).

  • Sorafenib Tosylate: Also a potent inhibitor of VEGFRs and PDGFRs, but it additionally targets the RAF/MEK/ERK signaling pathway by inhibiting BRAF and CRAF kinases. This dual action on both angiogenesis and tumor cell proliferation pathways makes it effective against hepatocellular carcinoma (HCC) and advanced RCC.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of Sunitinib and Sorafenib against key kinases. Lower values indicate greater potency.

Target KinaseSunitinib (IC₅₀, nM)Sorafenib (IC₅₀, nM)References
VEGFR-1215
VEGFR-2990
VEGFR-3820
PDGFR-β25
c-KIT168
BRAF-22
CRAF-6

Data compiled from multiple sources and may vary based on experimental conditions.

Signaling Pathway Inhibition

The diagram below illustrates the signaling pathways targeted by Sunitinib and Sorafenib.

G ligand Growth Factors (VEGF, PDGF) receptor Receptor Tyrosine Kinases (VEGFR, PDGFR) ligand->receptor pi3k PI3K/AKT Pathway receptor->pi3k ras RAS receptor->ras sunitinib Sunitinib sunitinib->receptor sorafenib Sorafenib sorafenib->receptor raf RAF sorafenib->raf proliferation Cell Proliferation, Angiogenesis, Survival pi3k->proliferation ras->raf mek MEK/ERK Pathway raf->mek mek->proliferation

Caption: Targeted signaling pathways of Sunitinib and Sorafenib.

Experimental Protocols

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare Kinase Buffer Solution B 2. Serially Dilute Inhibitor (e.g., Sunitinib) A->B D 4. Add Inhibitor to Kinase/Substrate Mix B->D C 3. Prepare Kinase and Substrate Mixture C->D E 5. Initiate Reaction with ATP D->E F 6. Incubate at 30°C E->F G 7. Stop Reaction and Add Detection Reagent F->G H 8. Measure Luminescence or Fluorescence G->H I 9. Calculate IC50 Value H->I

In vivo validation of [Compound Name] dihydrochloride's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo performance of Imatinib, a cornerstone in targeted cancer therapy, with its key alternatives. The experimental data and protocols cited herein support the validation of its mechanism of action as a potent and specific inhibitor of the BCR-ABL tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of a select number of tyrosine kinases.[1][2] In Chronic Myeloid Leukemia (CML), it targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that is the pathogenic driver of the disease.[3][4] Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates.[4][5] This action blocks the signaling cascade that leads to uncontrolled cell proliferation and promotes apoptosis in the malignant cells.[3][4] The in vivo validation of this mechanism has been crucial in establishing its clinical efficacy.

BCR-ABL Signaling Pathway and Imatinib Inhibition

The diagram below illustrates the constitutively active BCR-ABL signaling pathway in CML and the inhibitory action of Imatinib. The BCR-ABL oncoprotein activates multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell proliferation and survival. Imatinib blocks the initial phosphorylation step, effectively shutting down these downstream signals.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K pCrkL p-CrkL BCR-ABL->pCrkL CrkL SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation CrkL CrkL pCrkL->Proliferation Downstream Signaling Imatinib Imatinib Imatinib->BCR-ABL Inhibition Experimental_Workflow cluster_setup Experiment Setup cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. K562 Cell Culture Tumor_Implantation 3. Subcutaneous Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Mouse Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Daily Oral Gavage (TKI or Vehicle) Randomization->Treatment Efficacy 7. Efficacy Analysis (Tumor Volume) Treatment->Efficacy Pharmacodynamics 8. Target Engagement (p-CrkL Western Blot) Treatment->Pharmacodynamics Conclusion 9. Data Interpretation Efficacy->Conclusion Pharmacodynamics->Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Fenazinel Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Fenazinel Dihydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is recommended to ensure comprehensive protection.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles or a face shield.
Hand Double gloving with chemically resistant gloves (e.g., nitrile). Change gloves frequently, especially if contaminated, torn, or punctured.[1]
Body A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] Chemical resistant clothing may be necessary for larger quantities.[2]
Respiratory A NIOSH-approved respirator is essential, especially when handling the powder form to prevent inhalation of dust.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated and restricted area, clearly marked with hazard signs.[1]

    • Confirm that safety showers and eyewash stations are readily accessible.[3]

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke in the handling area.[5][6]

    • Wash hands thoroughly before donning gloves and after removing them.[1]

    • Use a chemical fume hood for all weighing and solution preparation activities.[3]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Spill and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and further exposure.

Spill Containment:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for disposal.

Waste Disposal:

  • Dispose of all waste, including contaminated PPE and unused chemicals, in accordance with local, state, and federal regulations.[5][6]

  • Contaminated materials should be placed in a sealed container and labeled as hazardous waste.

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_safety Verify Safety Equipment (Fume Hood, Eyewash) prep_area->prep_safety weigh Weigh Compound in Fume Hood prep_safety->weigh Proceed to Handling prepare Prepare Solution weigh->prepare decontaminate Decontaminate Work Surfaces prepare->decontaminate Complete Experiment remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash collect_waste Collect Contaminated Waste wash->collect_waste Proceed to Disposal label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose According to Regulations label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.